2'-Deoxyuridine-d2
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-YNJVSGIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxyuridine-d2: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for 2'-Deoxyuridine-d2, a deuterated analog of the naturally occurring nucleoside. This document is intended for researchers in the fields of molecular biology, medicinal chemistry, and drug development who utilize isotopically labeled compounds for mechanistic studies, as internal standards, or as precursors for the synthesis of novel therapeutic agents.
Core Chemical Properties
This compound, also known as Uracil deoxyribose-d2, is a stable isotope-labeled version of 2'-deoxyuridine where two hydrogen atoms on the uracil base have been replaced by deuterium. This isotopic substitution makes it a valuable tool for a variety of research applications, particularly in studies involving mass spectrometry-based analysis.
Below is a summary of the key chemical and physical properties of this compound. For comparative purposes, data for the non-deuterated 2'-Deoxyuridine is also provided where available.
| Property | This compound | 2'-Deoxyuridine |
| Molecular Formula | C₉H₁₀D₂N₂O₅[1][2] | C₉H₁₂N₂O₅[3] |
| Molecular Weight | 230.2 g/mol [1][2] | 228.2 g/mol [3] |
| CAS Number | 40632-23-3[1][2] | 951-78-0[3] |
| Appearance | Solid[1][2] | White to pale cream crystals or powder[4][5] |
| Melting Point | Data not available | 164-167 °C[2] |
| Solubility | DMF: 16 mg/mL[1][2]DMSO: 10 mg/mL[1][2]Ethanol: Slightly soluble[1][2]PBS (pH 7.2): 5 mg/mL[1][2] | Water: 50 mg/mLDMSO: ~10 mg/mL[3]Dimethyl formamide: ~16 mg/mL[3] |
| Purity | ≥99% deuterated forms (d1-d2)[2] | ≥98%[4][5] |
| Storage Temperature | -20°C[2] | -20°C[3] |
Synthesis of this compound: Methodologies and Experimental Protocols
One potential approach is the enzymatic synthesis starting from deuterated uracil. This method offers high stereoselectivity and avoids the use of hazardous reagents.
Proposed Enzymatic Synthesis Protocol
This protocol is based on the general principles of enzymatic synthesis of nucleosides and would need to be optimized for the specific deuterated substrate.
Materials:
-
Uracil-d2 (deuterated at positions 5 and 6)
-
2-Deoxy-D-ribose-1-phosphate
-
Uridine phosphorylase (UP) or a whole-cell catalyst expressing the enzyme
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: Dissolve Uracil-d2 and an equimolar amount of 2-Deoxy-D-ribose-1-phosphate in the phosphate buffer.
-
Enzymatic Reaction: Add uridine phosphorylase to the reaction mixture. The enzyme catalyzes the reversible phosphorolysis of uridine, and by Le Chatelier's principle, driving the reaction towards synthesis by providing an excess of the sugar phosphate.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37-60°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction has reached completion or equilibrium, quench the reaction by heating or by adding a denaturing agent.
-
Purification: Purify the resulting this compound from the reaction mixture using column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy to verify the incorporation and position of the deuterium atoms.
Another plausible chemical synthesis route involves the direct glycosylation of silylated deuterated uracil with a protected deoxyribofuranosyl chloride.
General Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of this compound.
Biological Role and Signaling Pathway Involvement
2'-Deoxyuridine and its analogs are intimately involved in the fundamental cellular processes of DNA synthesis and repair.[1] 2'-Deoxyuridine monophosphate (dUMP) serves as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), a crucial building block of DNA. This conversion is catalyzed by the enzyme thymidylate synthase.
The metabolic pathway highlighting the central role of 2'-deoxyuridine is depicted below.
Caption: Role of 2'-deoxyuridine in the de novo synthesis of thymidylate for DNA.
Due to this central role, analogs of 2'-deoxyuridine are widely used in research and medicine. For instance, halogenated derivatives like 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) are employed to label newly synthesized DNA to study cell proliferation and DNA repair.[6][7] Furthermore, some 2'-deoxyuridine analogs act as antimetabolites and are used as antiviral and anticancer agents. These compounds can inhibit key enzymes in the nucleotide synthesis pathway or be incorporated into DNA, leading to chain termination or dysfunction.
Experimental Workflow for Studying Nucleoside Analogs
The investigation of novel nucleoside analogs like this compound in a drug development context typically follows a structured workflow, from initial in silico assessments to in vivo studies.
Caption: A typical experimental workflow for the evaluation of nucleoside analogs.
This workflow allows for a systematic evaluation of the compound's properties, efficacy, and mechanism of action, which is crucial for the development of new therapeutic agents.
Conclusion
This compound is a valuable research tool for scientists and drug development professionals. Its chemical properties make it an ideal internal standard for mass spectrometry, and its role as a precursor in DNA synthesis pathways makes it and its analogs important subjects of study. While a specific detailed synthesis protocol is not widely published, established methods for isotopic labeling of nucleosides provide a clear path for its preparation. The understanding of its metabolic context and a structured experimental approach are key to leveraging this compound in advancing our knowledge of cellular processes and in the development of new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Thermo Scientific Chemicals 2'-Deoxyuridine, 98+% | Fisher Scientific [fishersci.ca]
- 3. A16026.14 [thermofisher.com]
- 4. 2'-Deoxyuridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Ethynyl-2'-deoxyuridine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to 2'-Deoxyuridine-d2 for Researchers and Drug Development Professionals
An Overview of 2'-Deoxyuridine-d2: A Stable Isotope-Labeled Nucleoside for Quantitative Analysis
This compound is a deuterated form of the naturally occurring pyrimidine nucleoside, 2'-deoxyuridine. In this isotopologue, two hydrogen atoms on the uracil base have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This subtle yet significant modification makes this compound an invaluable tool in biomedical and pharmaceutical research, primarily serving as an internal standard for the precise quantification of its unlabeled counterpart, 2'-deoxyuridine, in biological matrices using mass spectrometry-based techniques.
The near-identical physicochemical properties of this compound to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization. However, its increased mass allows for its distinct detection by a mass spectrometer, enabling accurate correction for any analyte loss or variability during the analytical process. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with this compound, with a focus on its use in quantitative bioanalysis and metabolic research.
Physicochemical and Isotopic Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application. The key physicochemical and isotopic data are summarized in the table below.
| Property | Value |
| Chemical Formula | C₉H₁₀D₂N₂O₅ |
| Molecular Weight | 230.22 g/mol [1] |
| CAS Number | 40632-23-3 |
| Appearance | White to off-white solid |
| Isotopic Enrichment | Typically ≥98 atom % D[1] |
| Storage Conditions | Store at room temperature[1] |
| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years.[1] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2'-deoxyuridine in various biological samples, such as plasma and urine.[2] This is particularly relevant in several research areas:
-
Pharmacodynamic Studies: In the development of anticancer drugs that target thymidylate synthase, monitoring the levels of 2'-deoxyuridine can serve as a biomarker of drug efficacy.[3]
-
Metabolic Research: this compound can be used to trace the metabolic fate of exogenous deoxyuridine and to study the activity of the pyrimidine salvage pathway.
-
Clinical Diagnostics: Accurate measurement of 2'-deoxyuridine is crucial in the diagnosis and monitoring of certain metabolic disorders, such as mitochondrial neurogastrointestinal encephalomyopathy (MNGIE), a rare disease characterized by thymidine phosphorylase deficiency.[2]
Experimental Protocols
Quantification of 2'-Deoxyuridine in Biological Samples using LC-MS/MS
This section outlines a typical protocol for the quantification of 2'-deoxyuridine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing a known concentration of this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-Deoxyuridine: Precursor ion (m/z) 229.1 → Product ion (m/z) 117.1 (corresponding to the neutral loss of the deoxyribose moiety).
-
This compound: Precursor ion (m/z) 231.1 → Product ion (m/z) 119.1.
-
-
3. Data Analysis
-
Quantify the peak areas for both 2'-deoxyuridine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 2'-deoxyuridine in the sample using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Method Validation Parameters
The following table presents typical validation parameters for an LC-MS/MS method for 2'-deoxyuridine quantification.
| Parameter | Typical Value |
| Linearity Range | 5 - 400 nmol/L in plasma[3] |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L in plasma[3] |
| Recovery | 81.5% for 2'-deoxyuridine[3] |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Visualizing Workflows and Pathways
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantification of 2'-deoxyuridine using this compound as an internal standard.
Caption: Workflow for LC-MS/MS quantification of 2'-deoxyuridine.
Metabolic Pathway of 2'-Deoxyuridine
2'-Deoxyuridine is a key intermediate in the pyrimidine salvage pathway. Exogenously supplied 2'-deoxyuridine, or its deuterated analog, can be taken up by cells and phosphorylated by thymidine kinase to 2'-deoxyuridine monophosphate (dUMP). dUMP can then be converted to thymidine monophosphate (dTMP) by thymidylate synthase, which is a crucial step in the de novo synthesis of thymidine triphosphate (dTTP), a building block for DNA synthesis.
Caption: The pyrimidine salvage pathway and incorporation of 2'-deoxyuridine into DNA.
Chemical Synthesis of this compound
While detailed proprietary synthesis methods may vary between manufacturers, a general approach for the synthesis of this compound involves the deuteration of a suitable precursor. One plausible route is the direct exchange of the C5 and C6 protons of the uracil ring with deuterium gas in the presence of a catalyst, or through a multi-step synthesis starting from a deuterated precursor.
A general enzymatic synthesis approach could involve the deamination of 2'-deoxycytidine to 2'-deoxyuridine using cytidine deaminase in a deuterated buffer (D₂O) to facilitate the exchange of the protons at the 5 and 6 positions of the uracil ring with deuterium.
A Note on Synthesis: For researchers requiring this compound, it is typically more practical to source it from commercial suppliers who can provide a certificate of analysis detailing its chemical and isotopic purity.
Conclusion
This compound is an essential tool for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis and metabolic studies. Its role as a stable isotope-labeled internal standard enables the accurate and precise measurement of 2'-deoxyuridine, providing valuable insights into drug efficacy, disease pathology, and fundamental cellular processes. The methodologies and pathways described in this guide offer a framework for the effective application of this compound in a research setting.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
2'-Deoxyuridine-d2: A Technical Guide to its Discovery, Synthesis, and Application in Scientific Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Deoxyuridine-d2, a deuterated isotopologue of the naturally occurring nucleoside 2'-Deoxyuridine. While a singular "discovery" event of this compound is not prominently documented, its scientific history is intrinsically linked to the broader development and application of stable isotope labeling in the study of nucleic acid metabolism and as internal standards in mass spectrometry-based quantification. This document details the synthesis, physicochemical properties, and key applications of this compound, offering researchers and drug development professionals a thorough understanding of its utility. Experimental protocols for its synthesis and analysis are provided, alongside visualizations of relevant biochemical pathways and analytical workflows.
Introduction: The Advent of Deuterated Nucleosides
The scientific journey of this compound is rooted in the pioneering work on isotopic labeling that began in the mid-20th century. The introduction of deuterium, a stable isotope of hydrogen, into biologically relevant molecules provided an invaluable, non-radioactive tool for tracing metabolic pathways and understanding enzymatic mechanisms. Early studies in the 1960s explored the deuterium-hydrogen exchange at various positions on pyrimidine rings, including the C-5 position of uridines, laying the groundwork for the synthesis of specifically labeled nucleosides[1]. These early investigations were primarily focused on understanding the chemical properties and reactivity of nucleic acid components.
The primary impetus for the synthesis of deuterated nucleosides like this compound arose from two key areas of research:
-
Metabolic Studies: Deuterium-labeled nucleosides serve as tracers to elucidate the intricate pathways of DNA and RNA synthesis and degradation. By following the metabolic fate of these labeled compounds, researchers can gain insights into cellular proliferation, DNA repair mechanisms, and the effects of therapeutic agents.
-
Quantitative Analysis: With the advent of mass spectrometry (MS) as a powerful analytical tool, the need for reliable internal standards became paramount. Isotopically labeled compounds, such as this compound, are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. Their chemical and physical properties are nearly identical to their endogenous counterparts, but their increased mass allows for clear differentiation and accurate quantification.
This guide will delve into the technical aspects of this compound, from its synthesis and characterization to its modern applications in biomedical research and drug development.
Physicochemical Properties of this compound
The deuteration of 2'-Deoxyuridine at the 5 and 6 positions of the uracil ring results in a molecule with a higher molecular weight than its non-deuterated counterpart, while retaining very similar physicochemical properties. This subtle difference is the cornerstone of its utility in mass spectrometry.
| Property | 2'-Deoxyuridine | This compound |
| Molecular Formula | C₉H₁₂N₂O₅ | C₉H₁₀D₂N₂O₅ |
| Molecular Weight | 228.20 g/mol | 230.21 g/mol |
| CAS Number | 951-78-0 | 40632-23-3 |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water, DMSO | Soluble in water, DMSO |
| ¹H NMR (D₂O) | δ 7.87 (d, 1H, H-6), 6.28 (t, 1H, H-1'), 5.88 (d, 1H, H-5), 4.47 (m, 1H, H-3'), 4.06 (m, 1H, H-4'), 3.81 (m, 2H, H-5'), 2.40 (m, 2H, H-2')[2] | The signals for H-5 and H-6 are absent or significantly reduced. |
Synthesis of this compound
Several methods can be employed for the synthesis of this compound, primarily involving the introduction of deuterium at the C-5 and C-6 positions of the uracil ring. A common and effective approach is through catalytic deuterium exchange.
Experimental Protocol: Catalytic Deuterium Exchange of 2'-Deoxyuridine
This protocol describes a general method for the deuteration of 2'-Deoxyuridine using a palladium catalyst and deuterium oxide (D₂O) as the deuterium source.
Materials:
-
2'-Deoxyuridine
-
Palladium on carbon (10% Pd/C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Methanol-d4 (CD₃OD)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer and NMR spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-Deoxyuridine in D₂O.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically around 10-20 mol% relative to the substrate.
-
Deuterium Exchange: Heat the reaction mixture to reflux with vigorous stirring. The progress of the H-D exchange can be monitored by taking small aliquots of the reaction mixture, removing the catalyst by filtration, and analyzing the sample by ¹H NMR spectroscopy to observe the disappearance of the H-5 and H-6 signals. The reaction time can vary from several hours to days depending on the desired level of deuteration.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of D₂O.
-
Purification: Remove the D₂O from the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from D₂O/CD₃OD or by preparative HPLC.
-
Characterization: Confirm the identity and isotopic enrichment of the final product, this compound, using mass spectrometry (to confirm the molecular weight) and ¹H and ¹³C NMR spectroscopy (to confirm the absence of protons at the C-5 and C-6 positions).
Scientific Applications of this compound
The primary application of this compound lies in its use as an internal standard for the accurate quantification of endogenous 2'-Deoxyuridine in biological samples by isotope dilution mass spectrometry.
Internal Standard in Mass Spectrometry
In quantitative bioanalysis, variations in sample preparation, extraction efficiency, and instrument response can lead to inaccurate measurements. An ideal internal standard co-elutes with the analyte of interest and experiences the same experimental variations, thus allowing for their correction. This compound is an excellent internal standard for 2'-Deoxyuridine because:
-
Co-elution: Its chromatographic behavior is virtually identical to that of unlabeled 2'-Deoxyuridine, ensuring they are processed and analyzed together.
-
Mass Difference: The mass difference of 2 Da allows for their distinct detection by a mass spectrometer, enabling the calculation of the analyte-to-internal standard ratio.
-
No Isotopic Interference: The +2 Da mass shift is sufficient to avoid interference from the natural isotopic abundance of the unlabeled analyte.
Metabolic Pathway Elucidation
While less common than its use as an internal standard, this compound can also be used as a tracer to study the metabolism of deoxyuridine. Upon administration to cells or organisms, the deuterated nucleoside can be incorporated into DNA or catabolized. By tracking the presence of the deuterium label in various metabolites using mass spectrometry, researchers can investigate the dynamics of these pathways.
Characterization Techniques
The successful synthesis and purification of this compound must be confirmed by appropriate analytical techniques.
Mass Spectrometry
Mass spectrometry is the primary technique for confirming the isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak at m/z 231.08 [M+H]⁺, which is 2 Da higher than that of unlabeled 2'-Deoxyuridine (m/z 229.08 [M+H]⁺). The fragmentation pattern can also be analyzed to confirm the location of the deuterium labels on the uracil ring. Common fragments include the loss of the deoxyribose sugar, resulting in a deuterated uracil fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the absence of protons at the C-5 and C-6 positions of the uracil ring. The characteristic doublet for H-6 and the doublet for H-5 in the spectrum of 2'-Deoxyuridine will be absent or significantly diminished in the spectrum of this compound. The signals corresponding to the deoxyribose moiety should remain unchanged.
Conclusion
This compound, while not having a single, celebrated moment of discovery, represents a vital tool in the arsenal of researchers and drug developers. Its history is one of steady progress in the application of stable isotope labeling to solve complex biological and analytical challenges. From its conceptual origins in early studies of deuterium exchange to its routine use as an internal standard in modern bioanalytical laboratories, this compound continues to play a critical role in advancing our understanding of nucleic acid biochemistry and enabling the development of new therapeutics. This guide has provided a technical foundation for understanding and utilizing this important labeled compound.
References
An In-depth Technical Guide to the Role of 2'-Deoxyuridine-d2 in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the application of 2'-Deoxyuridine-d2, a stable isotope-labeled nucleoside, as a critical tool in metabolic research, particularly for quantifying DNA synthesis and dissecting pyrimidine metabolic pathways.
Introduction: The Significance of Isotope Tracers in Metabolism
Metabolic research relies on the ability to track the fate of molecules through complex biochemical networks. Stable isotope-labeled compounds, such as this compound, serve as powerful tracers for this purpose. This compound is a specialized form of 2'-Deoxyuridine where two hydrogen atoms on the uracil base have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen[1]. This subtle mass change allows it to be distinguished from its endogenous counterpart by mass spectrometry, making it an invaluable tool for quantitative analysis.
Its primary roles in metabolic research are twofold:
-
Metabolic Flux Analysis: As a tracer, it is used to measure the rate of DNA synthesis and cell proliferation by tracking its incorporation into newly synthesized DNA via the pyrimidine salvage pathway.
-
Quantitative Bioanalysis: As an internal standard, it enables precise quantification of endogenous 2'-deoxyuridine levels in biological samples[1].
This guide will explore the metabolic pathways in which 2'-Deoxyuridine participates, detail the experimental protocols for its use, and provide a framework for interpreting the data generated from these studies.
Metabolic Context: De Novo vs. Salvage Pathways for Pyrimidine Synthesis
To understand the role of this compound, it is essential to first understand how its unlabeled analogue, 2'-deoxyuridine, is metabolized. Eukaryotic cells produce pyrimidine nucleotides, the building blocks of DNA and RNA, through two primary routes: the de novo synthesis pathway and the salvage pathway[2][3][4].
-
De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine[4]. It is an energy-intensive process that is highly active in rapidly dividing cells.
-
Salvage Pathway: This pathway recycles pre-existing nucleobases and nucleosides from the degradation of DNA and RNA or from extracellular sources[4][5][6]. This route is less energy-intensive and is crucial for tissues that have limited de novo synthesis capabilities[4].
Exogenously supplied 2'-Deoxyuridine (and its deuterated form) is primarily metabolized through the salvage pathway. A key enzyme in this process is Thymidine Kinase (TK), which phosphorylates deoxyuridine to deoxyuridine monophosphate (dUMP)[5][7][8]. This dUMP can then be converted to deoxythymidine monophosphate (dTMP) and subsequently to deoxythymidine triphosphate (dTTP), which is a direct precursor for DNA synthesis.
Experimental Application: Measuring DNA Synthesis with this compound
The core application of this compound is to measure the rate of new DNA synthesis, which serves as a direct proxy for cell proliferation. By introducing a known quantity of the deuterated tracer into a biological system (in vitro cell culture or in vivo animal model), researchers can measure its rate of incorporation into the genomic DNA of dividing cells.
The general workflow involves several key steps:
-
Labeling: Cells or animals are exposed to this compound for a defined period.
-
DNA Isolation: Genomic DNA is extracted from the cells or tissues of interest.
-
Hydrolysis: The purified DNA is enzymatically hydrolyzed into its constituent deoxynucleosides.
-
Derivatization: The deoxynucleosides are chemically modified (derivatized) to improve their volatility and detection by gas chromatography-mass spectrometry (GC-MS)[9][10].
-
Mass Spectrometry Analysis: The sample is analyzed by GC-MS or LC-MS/MS to determine the ratio of labeled (d2) to unlabeled deoxynucleosides. This ratio, known as isotopic enrichment, reflects the fraction of new DNA synthesized during the labeling period.
Detailed Experimental Protocol (Generalized)
This protocol provides a general methodology for a cell culture-based experiment. Modifications will be necessary for in vivo studies.
4.1 Materials
-
Cell line of interest (e.g., U2OS, HepG2)
-
Standard cell culture medium and supplements
-
This compound (sterile, stock solution in DMSO or PBS)
-
DNA extraction kit (e.g., Qiagen DNeasy)
-
Enzymes for DNA hydrolysis: Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase
-
Derivatization agent (e.g., for producing pentose-tetraacetate derivatives)[9][10]
-
GC-MS or LC-MS/MS system
4.2 Procedure
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Labeling: Once cells are adhered and growing, replace the medium with fresh medium containing a known final concentration of this compound (e.g., 10-100 µM). Note: A toxicity curve may be necessary to determine the optimal non-toxic concentration for your cell line[11].
-
Incubation: Culture the cells for a predetermined period (e.g., 24-48 hours), corresponding to one or more cell cycles.
-
Harvesting: Wash the cells with cold PBS, then lyse and harvest according to the DNA extraction kit protocol.
-
DNA Isolation and Quantification: Isolate genomic DNA and accurately determine its concentration and purity (A260/A280 ratio).
-
DNA Hydrolysis:
-
To ~10 µg of DNA, add Nuclease P1 in a compatible buffer. Incubate at 50°C for 1 hour.
-
Add Snake Venom Phosphodiesterase and Alkaline Phosphatase. Incubate at 37°C for 2 hours. This digests the DNA into individual deoxynucleosides.
-
-
Sample Cleanup & Analysis:
-
The resulting deoxynucleoside mixture is purified, often using solid-phase extraction[9][10].
-
For GC-MS, the sample is dried and derivatized.
-
The final sample is injected into the mass spectrometer to measure the abundance of the ions corresponding to the unlabeled and d2-labeled nucleoside of interest.
-
Data Presentation and Interpretation
5.1 Logical Framework for Calculation
The relationship between the measured isotopic enrichment and the biological process of DNA synthesis is direct. The tracer is incorporated only into newly made DNA, allowing for a quantitative distinction between pre-existing and new cellular material.
References
- 1. caymanchem.com [caymanchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. What are thymidine kinase stimulants and how do they work? [synapse.patsnap.com]
- 8. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]
- 9. Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells in Culture Using Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 2'-Deoxyuridine-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Deoxyuridine-d2. Understanding the stability profile of this deuterated nucleoside is critical for its effective use as an internal standard in pharmacokinetic studies, in the synthesis of deuterated antiviral agents, and in various research applications where isotopic labeling is employed. This document outlines the key factors influencing its stability, including chemical and enzymatic degradation pathways, and provides detailed protocols for stability assessment.
Introduction to this compound
This compound is a stable isotope-labeled version of the naturally occurring pyrimidine nucleoside, 2'-deoxyuridine. The deuterium atoms are typically located at the 5 and 6 positions of the uracil base. This isotopic labeling makes it an invaluable tool in mass spectrometry-based applications for the precise quantification of its non-deuterated counterpart. The integrity of the molecule is paramount to ensure accurate and reproducible experimental outcomes.
Chemical Stability
The chemical stability of this compound is primarily influenced by pH and temperature. While specific stability studies on the deuterated form are not extensively published, the stability of the parent compound, 2'-deoxyuridine, provides a strong foundation for understanding its behavior.
Effect of pH and Temperature:
The primary degradation pathway for 2'-deoxyuridine, and by extension its deuterated analog, is the acid-catalyzed hydrolysis of the N-glycosidic bond, which links the deoxyribose sugar to the uracil base. A study on 2'-deoxyuridine has shown that its degradation is pH-dependent, with increased rates in acidic conditions.[1] The stability is significantly higher at neutral and alkaline pH.[1]
The rate of degradation is also temperature-dependent, following the Arrhenius equation, which indicates that higher temperatures accelerate the degradation process.[1] While quantitative data for this compound is not available, the principles of the kinetic isotope effect suggest that the C-D bonds are stronger than C-H bonds. This may impart a slightly enhanced stability to the deuterated uracil ring, though the primary point of hydrolytic cleavage is the glycosidic bond, which is not deuterated. Therefore, the overall stability profile is expected to be very similar to that of 2'-deoxyuridine.
Quantitative Stability Data for 2'-Deoxyuridine:
The following table summarizes the stability data for the non-deuterated 2'-deoxyuridine.
| Condition | Parameter | Value | Reference |
| pH 1 | Degradation | Rate constants determined | [1] |
| pH 7 | Degradation | Rate constants determined | [1] |
| pH 1-12 | Stability | Studied across this range | [1] |
| Temperature | Effect on Degradation | Follows Arrhenius equation | [1] |
Enzymatic Stability
This compound can be susceptible to enzymatic degradation by nucleoside phosphorylases. These enzymes catalyze the phosphorolytic cleavage of the glycosidic bond to yield the free base (uracil-d2) and deoxyribose-1-phosphate. For instance, studies on analogues like 6-methyl-2'-deoxyuridine have demonstrated quantitative degradation by cell-free extracts of E. coli. This suggests that this compound could be similarly metabolized in biological systems.
Degradation Pathways
The principal chemical degradation pathway for this compound is the hydrolysis of the N-glycosidic bond, particularly under acidic conditions. This reaction results in the separation of the deuterated uracil base from the deoxyribose sugar.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier information.[2]
Short-Term Storage:
For short-term storage, this compound should be stored as a solid at -20°C. When preparing solutions, it is advisable to use them promptly. For aqueous solutions, it is not recommended to store them for more than one day.[3]
Long-Term Storage:
For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, the compound is reported to be stable for at least four years. If stored in solution, it is best to aliquot and freeze at -80°C to minimize freeze-thaw cycles.
Summary of Recommended Storage Conditions:
| Form | Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | Recommended for long-term storage. |
| Solution (Aqueous) | 4°C | ≤ 1 day | Prone to hydrolysis, especially if not at neutral pH.[3] |
| Solution (Organic) | -20°C or -80°C | Varies | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of this compound. This protocol can be adapted based on specific experimental needs.
Objective: To determine the stability of this compound under various pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Buffers of various pH (e.g., pH 2, 4, 7, 9)
-
HPLC system with a UV detector
-
Temperature-controlled incubator or water bath
-
Vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration.
-
Sample Preparation: Aliquot the stock solution into separate vials containing buffers of different pH values to achieve the desired final concentration.
-
Incubation: Incubate the vials at different temperatures (e.g., ambient, 37°C, 50°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): Neutralize the pH of the acidic or basic samples to stop further degradation before analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining amount of this compound. A C18 column is typically suitable.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate constant (k) and the half-life (t½) for each condition.
Conclusion
This compound is a stable molecule when stored under appropriate conditions. As a solid at -20°C, it exhibits excellent long-term stability. In solution, its stability is pH and temperature-dependent, with a higher propensity for degradation under acidic conditions. While the deuteration may confer a minor increase in stability to the uracil ring, the overall stability profile is largely dictated by the susceptibility of the N-glycosidic bond to hydrolysis, which is comparable to its non-deuterated analog. For researchers and professionals in drug development, adherence to the recommended storage and handling guidelines is crucial to ensure the integrity and accuracy of this important analytical standard.
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Deuterated Nucleoside Analogs for Researchers, Scientists, and Drug Development Professionals
An exploration into the core principles, synthesis, and therapeutic potential of deuterated nucleoside analogs, this guide provides a comprehensive overview for professionals in drug development. It details the underlying mechanism of the deuterium kinetic isotope effect, methodologies for synthesis and evaluation, and the impact on pharmacokinetic and pharmacodynamic profiles.
Deuterated nucleoside analogs represent a promising frontier in antiviral and anticancer therapy. By strategically replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, the metabolic stability of these drugs can be significantly enhanced. This modification, rooted in the kinetic isotope effect, can lead to improved pharmacokinetic profiles, greater therapeutic efficacy, and potentially reduced side effects. This guide delves into the technical intricacies of these compounds, offering a valuable resource for researchers and developers in the pharmaceutical sciences.
The Core Principle: The Deuterium Kinetic Isotope Effect
The fundamental advantage of deuterating nucleoside analogs lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are slowed down when deuterium is substituted at that position. This reduced rate of metabolism can lead to a longer drug half-life, increased systemic exposure, and a more favorable dosing regimen.
Synthesis of Deuterated Nucleoside Analogs
The synthesis of deuterated nucleoside analogs can be achieved through both chemical and enzymatic methods.
Chemical Synthesis: This approach offers precise control over the location of deuterium incorporation. A common strategy involves the stereospecific reduction of a 3'-keto nucleoside precursor using a deuterated reducing agent like sodium triacetoxyborodeuteride. This method allows for the introduction of deuterium at specific positions on the sugar moiety. Other chemical methods include deuteration of the aglycone base.[1]
Enzymatic Synthesis: Enzymatic methods provide an efficient route to deuterated ribonucleotides and deoxyribonucleotides. These processes often start with deuterated precursors like [1-²H]-D-ribose or [4-²H]-D-ribose, which are then converted to the desired nucleotides through a series of enzymatic reactions. While potentially less versatile in terms of deuteration position compared to chemical synthesis, enzymatic routes can be highly efficient for producing specific analogs.[2]
Quantitative Data: Pharmacokinetic and Pharmacodynamic Comparisons
The strategic deuteration of nucleoside analogs can lead to significant improvements in their pharmacokinetic and pharmacodynamic profiles. The following tables summarize key quantitative data from various studies, comparing deuterated analogs to their non-deuterated counterparts.
| Compound | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Species | Reference |
| Enzalutamide | in vitro CLint (rat liver microsomes) | - | 49.7% lower | ~2 | Rat | [3] |
| in vitro CLint (human liver microsomes) | - | 72.9% lower | ~2 | Human | [3] | |
| Cmax (10 mg/kg oral) | - | 35% higher | 1.35 | Rat | [3] | |
| AUC0–t (10 mg/kg oral) | - | 102% higher | 2.02 | Rat | [3] | |
| GS-441524 Analog | IC50 (SARS-CoV-2) | ~13.3 µM | 8.1 nM | ~1642 | In vitro | [4] |
| Carbobicyclic Uridine Analog | IC50 (Antiviral Activity) | - | 6.94 µM | - | In vitro | [5] |
| CC50 (Cytotoxicity) | >40 µM | >40 µM | - | In vitro | [5] |
CLint: Intrinsic clearance; Cmax: Maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable time point; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Mechanism of Action and Cellular Signaling Pathways
Deuterated nucleoside analogs, like their non-deuterated counterparts, primarily function as antiviral or anticancer agents by disrupting nucleic acid synthesis.[6] Once inside the cell, they are phosphorylated to their active triphosphate form by host or viral kinases. These triphosphates then act as competitive inhibitors of viral or cellular polymerases.[6] Incorporation of the analog into a growing DNA or RNA chain leads to chain termination, thereby halting replication.[7]
The incorporation of these analogs can trigger various cellular signaling pathways. DNA damage sensors such as ATM, ATR, and DNA-PK recognize the stalled replication forks and initiate checkpoint pathways that arrest the cell cycle to allow for DNA repair. If the damage is too extensive, these pathways can signal for apoptosis (programmed cell death).[1][7]
Cellular Activation and Mechanism of Action of Nucleoside Analogs
Caption: Cellular uptake and activation pathway of a deuterated nucleoside analog.
Experimental Workflow for Evaluating Deuterated Nucleoside Analogs
Caption: A typical experimental workflow for the preclinical evaluation of deuterated nucleoside analogs.
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a general guideline for assessing the antiviral efficacy of a deuterated nucleoside analog against a plaque-forming virus.
-
Cell Seeding: Seed a 12-well plate with a suitable host cell line at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the deuterated and non-deuterated nucleoside analogs in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.8% methylcellulose) containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.
Animal Pharmacokinetic Study
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a deuterated nucleoside analog in a rodent model.
-
Animal Acclimation: Acclimate the animals (e.g., male Sprague-Dawley rats) to the housing conditions for at least one week before the experiment.
-
Compound Formulation: Formulate the deuterated and non-deuterated nucleoside analogs in a suitable vehicle for oral (gavage) or intravenous administration.
-
Dosing: Administer a single dose of the compound to the animals. For oral administration, fasting the animals overnight is recommended.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.[8][9]
NMR and Mass Spectrometry Analysis of Deuterated Nucleosides
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the site and extent of deuteration. The disappearance or reduction in the intensity of a proton signal at a specific chemical shift indicates successful deuterium incorporation.[10] For more detailed structural analysis, 2D NMR techniques like COSY and NOESY can be employed. Deuterium NMR (²H NMR) can also be used to directly observe the deuterium nuclei.
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of deuterated nucleoside analogs in biological matrices.[11][12][13] A stable isotope-labeled internal standard (often a deuterated version of the analyte with a different degree of deuteration) is added to the samples to ensure accurate quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This method provides high sensitivity and selectivity, allowing for the accurate determination of drug concentrations in complex biological samples.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Stable Isotope Labeling with 2'-Deoxyuridine-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for stable isotope labeling of newly synthesized DNA using 2'-Deoxyuridine-d2. This method offers a powerful, non-radioactive approach for quantifying cell proliferation and DNA synthesis, leveraging the precision of mass spectrometry.
Introduction to Stable Isotope Labeling for DNA Synthesis Analysis
The study of cell proliferation is fundamental in many areas of biological research, from developmental biology to cancer therapeutics. A common method to measure cell division is to track the synthesis of new DNA. This is often achieved by introducing a labeled nucleoside analog that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
Traditionally, radioactive isotopes like ³H-thymidine or halogenated analogs such as 5-bromo-2'-deoxyuridine (BrdU) have been used. While effective, these methods have drawbacks, including the handling of radioactive materials and the harsh denaturation conditions required for BrdU detection, which can degrade the sample.[1][2][3]
Stable isotope labeling, coupled with mass spectrometry, presents a robust alternative. By using molecules labeled with heavy, non-radioactive isotopes like deuterium (²H or d), researchers can safely and accurately quantify the rate of new DNA synthesis. This compound is a deuterated analog of the natural nucleoside 2'-deoxyuridine. As a thymidine precursor, it is recognized by the cellular machinery and incorporated into replicating DNA.[4][5] The presence of the deuterium atoms results in a mass shift that can be precisely detected and quantified by mass spectrometry, providing a direct measure of DNA replication.[6][7]
Core Principles of this compound Labeling
The fundamental principle of this technique lies in the metabolic substitution of a natural building block of DNA with a labeled counterpart.
Metabolic Pathway and Incorporation:
-
Cellular Uptake: this compound is introduced to the cells or organism and is transported into the cytoplasm.
-
Phosphorylation: Inside the cell, it enters the nucleotide salvage pathway, where it is phosphorylated by kinases to form this compound triphosphate (dUTP-d2).
-
Conversion to dTMP-d2: dUTP-d2 can be converted to 2'-deoxythymidine-d2 monophosphate (dTMP-d2) by the enzyme thymidylate synthase.
-
Incorporation into DNA: dTMP-d2 is further phosphorylated to 2'-deoxythymidine-d2 triphosphate (dTTP-d2), which is then used by DNA polymerase as a substrate for DNA synthesis. The deuterated thymidine analog is incorporated into the newly synthesized DNA strand in place of natural thymidine.[4][8]
Detection by Mass Spectrometry:
The key to this technique is the ability to distinguish between pre-existing DNA and newly synthesized DNA. The deuterium atoms in this compound make the resulting DNA "heavier." After the labeling period, genomic DNA is extracted and enzymatically hydrolyzed into its constituent deoxynucleosides. This mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[6][7][9]
The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of this compound will result in a deoxynucleoside with a higher mass than its unlabeled counterpart. By comparing the abundance of the labeled and unlabeled deoxynucleosides, the fraction of newly synthesized DNA can be calculated.[6]
Data Presentation: Quantitative Analysis
The primary output of a stable isotope labeling experiment with this compound is the mass spectral data that allows for the quantification of newly synthesized DNA. The table below presents illustrative data that one might expect from such an experiment.
| Parameter | Unlabeled (M+0) | Labeled (M+2) | Unit | Description |
| Analyte | 2'-Deoxythymidine | 2'-Deoxythymidine-d2 | - | The final incorporated and analyzed deoxynucleoside. |
| Mass-to-Charge (m/z) | 243.10 | 245.11 | Da | Expected m/z for the [M+H]⁺ ion of the respective deoxynucleoside. |
| Peak Area (Illustrative) | 8.5 x 10⁶ | 1.5 x 10⁶ | arbitrary units | Integrated peak area from the mass chromatogram. |
| Fractional Synthesis (F) | - | 15% | % | Calculated as (Area_labeled) / (Area_unlabeled + Area_labeled). |
| Detection Limit | - | ~0.1-1% | % incorporation | Estimated sensitivity of the mass spectrometry method. |
Note: The data in this table is illustrative and will vary depending on the experimental conditions, cell type, and instrumentation.
Experimental Protocols
The following is a generalized protocol for a cell culture experiment using this compound to measure DNA synthesis.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but can range from 10 to 100 µM.
-
Labeling: Replace the existing medium with the labeling medium and incubate the cells for a specific period (e.g., 2 to 24 hours), depending on the cell cycle length and the desired temporal resolution.
-
Cell Harvesting: After the labeling period, wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization or scraping.
Genomic DNA Extraction and Hydrolysis
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis: Digest the genomic DNA into individual deoxynucleosides. A typical digestion mixture includes:
-
Nuclease P1
-
Alkaline Phosphatase
-
Appropriate buffer (e.g., Tris-HCl with MgCl₂) Incubate the mixture at 37°C for 2-4 hours.[2]
-
Sample Preparation for Mass Spectrometry
-
Protein Removal: After hydrolysis, remove the enzymes by passing the sample through a 3 kDa molecular weight cutoff filter.
-
Lyophilization: Freeze-dry the filtrate to concentrate the deoxynucleosides.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[10]
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a C18 reverse-phase column to separate the deoxynucleosides.[11]
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Use multiple reaction monitoring (MRM) to specifically detect and quantify the unlabeled and d2-labeled 2'-deoxythymidine. The MRM transitions would be set for the parent ion and a characteristic fragment ion (e.g., the deoxyribose sugar loss).[12]
Advantages and Considerations
Advantages:
-
Non-Radioactive: Eliminates the safety and disposal concerns associated with radioactive isotopes.
-
High Sensitivity and Specificity: Mass spectrometry provides precise quantification and unambiguous detection of the labeled species.[6]
-
Minimal Perturbation: The use of a stable isotope-labeled analog is less likely to cause cellular toxicity compared to halogenated analogs, especially in long-term studies.[8]
-
Quantitative Data: Provides a direct and quantitative measure of the fraction of newly synthesized DNA.
Considerations:
-
Instrumentation: Requires access to a liquid chromatography-mass spectrometry system.
-
Cost: Stable isotope-labeled compounds can be more expensive than traditional reagents.
-
Metabolic Effects: As with any analog, it is important to consider any potential effects on cellular metabolism, although these are generally minimal with deuterated compounds.
References
- 1. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabion.com [metabion.com]
- 4. The occurrence and consequences of deoxyuridine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The incorporation of deoxyuridine monophosphate into DNA increases the sister-chromatid exchange yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells in Culture Using Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxyuridine-d2: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
2'-Deoxyuridine and its deuterated analogue are pyrimidine nucleosides. Understanding their physical and chemical properties is fundamental to their safe handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀D₂N₂O₅ | [1] |
| Molecular Weight | 230.2 g/mol | [1] |
| Appearance | White to off-white powder | [2][3] |
| Melting Point | 167-169 °C | [2] |
| Boiling Point | ~370.01 °C (rough estimate) | [2] |
| Solubility | - Water: 300 g/L (20 °C)[2], 50 mg/mL[3][4]- DMSO: Slightly soluble[2], 10 mg/mL[1], 45 mg/mL[5]- Methanol: Slightly soluble (when heated)[2]- Ethanol: Slightly soluble[1]- PBS (pH 7.2): 5 mg/mL[1]- 1 M NH₄OH: 50 mg/mL[3] | |
| pKa | 9.3 (in H₂O at 25 °C, uncertain) | [2] |
| Storage Temperature | 2-8°C[2] or -20°C[1] | |
| Stability | Stable for at least 4 years when stored at -20°C[1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2'-Deoxyuridine is classified with the following hazards:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Pictograms:
Signal Word: Warning[2]
Experimental Protocols
While specific experimental protocols for the safety assessment of 2'-Deoxyuridine-d2 are not detailed in the provided search results, standard methodologies for evaluating chemical hazards are well-established. The following outlines the general approaches used to determine the data presented in this guide.
Acute Oral Toxicity (LD50)
The "Up-and-Down" procedure or the "Fixed Dose" method (OECD Guidelines 425 and 420, respectively) are commonly employed. These methods involve administering the substance to a small number of animals and observing them for signs of toxicity and mortality over a set period, typically 14 days. The LD50 value, the dose lethal to 50% of the test population, is then calculated.
Skin and Eye Irritation
The Draize test (OECD Guideline 404 for skin and 405 for eye irritation) has historically been used. This involves applying the substance to the skin or into the eye of a test animal (typically a rabbit) and observing for signs of irritation such as redness, swelling, and discharge over a period of several days. In vitro methods using reconstructed human epidermis or cornea are now increasingly used as ethical alternatives.
In Vitro Genotoxicity and Mutagenicity Assays
Derivatives of 2'-Deoxyuridine, such as 5-ethynyl-2'-deoxyuridine (EdU) and bromodeoxyuridine (BrdU), have been studied for their potential cytotoxic and mutagenic effects.[6] A common assay is the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay in mammalian cells (e.g., Chinese hamster ovary cells).[6] This assay measures the frequency of mutations in the HPRT gene, which confers resistance to certain toxic purine analogues.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2'-Deoxyuridine | 951-78-0 [chemicalbook.com]
- 3. ≥98.5%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. ≥98.5%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 2'-Deoxyuridine in Human Plasma using 2'-Deoxyuridine-d2 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2'-Deoxyuridine (dU) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates 2'-Deoxyuridine-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. This protocol is particularly relevant for pharmacodynamic studies, especially for monitoring the effects of thymidylate synthase inhibitors in cancer therapy.
Introduction
2'-Deoxyuridine is a nucleoside that can be incorporated into DNA. Its levels in biological fluids can be indicative of certain metabolic activities and are of interest in various therapeutic areas, particularly in oncology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] A deuterated internal standard is chemically almost identical to the analyte of interest, ensuring that it experiences similar effects from sample loss during extraction, matrix effects, and instrument variability.[2] By adding a known amount of the deuterated internal standard to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[2]
Experimental Workflow
The overall experimental workflow for the quantification of 2'-Deoxyuridine in plasma is depicted below.
Caption: Experimental workflow for the quantitative analysis of 2'-Deoxyuridine using a deuterated internal standard.
Materials and Reagents
-
2'-Deoxyuridine (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Perchloric Acid (5% v/v)
-
Methanol (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (0.1% v/v in mobile phase)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2'-Deoxyuridine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2'-Deoxyuridine by serial dilution of the primary stock solution with a methanol/water mixture.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent for spiking into samples.
Sample Preparation Protocol
-
Aliquoting: To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.
-
Equilibration: Vortex the samples briefly to ensure thorough mixing.
-
Protein Precipitation: Add 200 µL of cold 5% perchloric acid.
-
Mixing: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Hypercarb column (30 x 2.1 mm, 3 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[3] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | As required for optimal separation |
Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Ion Spray[3] |
| MRM Transitions | See Table below |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
MRM Transitions for 2'-Deoxyuridine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxyuridine | 229.1 | 117.1 | 15 |
| This compound | 231.1 | 119.1 | 15 |
Data Analysis and Quantification
The quantification of 2'-Deoxyuridine is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of 2'-Deoxyuridine in the plasma samples is then determined from this calibration curve.
Calibration Curve and Linearity
A typical calibration curve for 2'-Deoxyuridine in human plasma is linear over a specific concentration range.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.052 |
| 25 | 0.128 |
| 50 | 0.255 |
| 100 | 0.510 |
| 250 | 1.275 |
| 500 | 2.550 |
| 1000 | 5.100 |
Note: The data presented in this table is for illustrative purposes only.
Logic of Internal Standard Correction
The use of a stable isotope-labeled internal standard is crucial for compensating for variations that can occur during the analytical process.
Caption: Principle of analytical variability correction using a stable isotope-labeled internal standard.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of 2'-Deoxyuridine in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required in clinical and research settings. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Measurement of Cell Proliferation Using Deuterium Oxide Labeling of 2'-Deoxyuridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the use of deuterium oxide (D₂O), or heavy water, as a stable isotope tracer for measuring cell proliferation in clinical research. The method is based on the incorporation of deuterium into the deoxyribose moiety of deoxynucleosides, including 2'-deoxyuridine, during de novo DNA synthesis in dividing cells. The level of deuterium enrichment in DNA is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), offering a safe and robust method for assessing cell kinetics in vivo.[1][2] This technique has significant applications in various fields, including oncology, immunology, and regenerative medicine.
Principle of the Method
The administration of D₂O to subjects leads to the enrichment of the body's water pool with deuterium. Through metabolic processes, this deuterium is incorporated into the C-H bonds of the deoxyribose component of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. When cells proliferate, they synthesize new DNA, thereby incorporating these deuterium-labeled dNTPs. 2'-deoxyuridine is a key precursor in the synthesis of thymidine, a fundamental component of DNA.
By isolating DNA from a cell population of interest, hydrolyzing it into its constituent deoxynucleosides, and measuring the deuterium enrichment in 2'-deoxyuridine (or other deoxynucleosides like deoxyadenosine), the fraction of newly synthesized DNA can be accurately determined.[1][2] This fraction directly corresponds to the rate of cell proliferation within the sampled population. This method offers a significant advantage over older techniques by being non-radioactive and safe for human use.[1][3]
Applications in Clinical Research
The D₂O labeling method is a versatile tool for studying cell dynamics in various clinical contexts:
-
Oncology: Measuring the proliferation rates of tumor cells to assess disease progression and response to therapy.[2]
-
Immunology: Studying the kinetics of immune cells, such as lymphocytes, to understand immune responses to vaccines and infections.
-
Hematology: Investigating the production and turnover of blood cells in hematological disorders.
-
Regenerative Medicine: Assessing the proliferation of stem cells and progenitor cells in tissue repair and regeneration.
Experimental Protocols
D₂O Administration Protocol
Objective: To achieve and maintain a target level of D₂O enrichment in the body water of the study participant.
Materials:
-
70% or 99% Deuterium Oxide (D₂O), USP grade
-
Drinking water or other palatable beverage
Procedure:
-
Baseline Sample Collection: Prior to D₂O administration, collect baseline blood and urine samples to determine natural isotopic abundance.
-
Priming Dose (Optional): To rapidly achieve the target enrichment, an initial loading dose can be administered. The volume is calculated based on the individual's total body water, which is estimated as 60% of body weight for males and 50% for females.
-
Maintenance Dosing: Following the priming dose, subjects consume smaller, regular doses of D₂O mixed with drinking water throughout the day to maintain a steady-state enrichment.[4][5] Dosing regimens can vary from 40-100 ml/day of pure D₂O for durations of 4-12 weeks, depending on the kinetics of the cell type of interest.[4][5]
-
Monitoring Body Water Enrichment: Periodically collect saliva, urine, or blood samples to monitor the level of D₂O enrichment in the body water. This is crucial for accurate modeling of cell proliferation kinetics.
Safety Considerations:
-
Transient dizziness has been reported in a small number of studies.[3][5]
-
The doses of D₂O used in these protocols are well below levels associated with toxicity.[3]
Sample Collection and Processing Protocol
Objective: To isolate DNA from the cell population of interest.
Materials:
-
Blood collection tubes (e.g., EDTA, CPT)
-
Ficoll-Paque or other density gradient medium (for lymphocyte isolation)
-
Cell lysis buffer
-
DNA extraction kit (e.g., Qiagen DNeasy)
-
Sterile, nuclease-free water and reagents
Procedure:
-
Sample Collection: Collect blood or tissue biopsies at predetermined time points during and after the D₂O labeling period.
-
Cell Isolation (if necessary): For specific cell populations like lymphocytes, isolate the cells from whole blood using density gradient centrifugation or fluorescence-activated cell sorting (FACS).[6]
-
DNA Extraction: Extract genomic DNA from the isolated cells or whole tissue using a commercial DNA extraction kit, following the manufacturer's instructions.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). Ensure a 260/280 ratio of ~1.8.
DNA Hydrolysis and Derivatization Protocol
Objective: To break down the DNA into individual deoxynucleosides and prepare them for GC-MS analysis.
Materials:
-
Nuclease P1
-
Alkaline phosphatase
-
Pentafluorobenzyl hydroxylamine (PFBHA)
-
Acetic acid
-
Ethyl acetate
Procedure:
-
Enzymatic Hydrolysis: Digest the purified DNA to its constituent deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
Derivatization: The resulting deoxynucleosides are then derivatized to enhance their volatility for GC-MS analysis. A common method involves reaction with PFBHA.
-
Extraction: Extract the derivatized deoxynucleosides into an organic solvent such as ethyl acetate.
-
Drying: Evaporate the solvent under a stream of nitrogen to concentrate the sample.
GC-MS/LC-MS Analysis Protocol
Objective: To quantify the deuterium enrichment in 2'-deoxyuridine or other deoxynucleosides.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS).
Procedure:
-
Sample Injection: Reconstitute the dried, derivatized sample in a suitable solvent and inject it into the GC-MS or LC-MS/MS system.
-
Chromatographic Separation: The different deoxynucleosides are separated based on their retention times on the chromatographic column.
-
Mass Spectrometry Analysis: The mass spectrometer measures the mass-to-charge ratio of the ions. The incorporation of deuterium results in a shift in the mass of the deoxynucleoside, allowing for the quantification of the labeled (M+1, M+2, etc.) and unlabeled (M+0) species.[7]
-
Data Analysis: Calculate the fractional molar excess of the deuterium-labeled deoxynucleoside. This value is used in mathematical models to determine the cell proliferation rate.
Data Presentation
The following table summarizes key quantitative data from studies utilizing D₂O labeling for measuring cell proliferation.
| Parameter | Typical Value/Range | Cell/Tissue Type | Reference |
| Target Body Water Enrichment | 0.5 - 2.5% | General | [8] |
| D₂O Dosing Regimen | 40 - 100 mL/day | General | [4][5] |
| Labeling Duration | 4 - 12 weeks | Varies with cell kinetics | [4][5] |
| Lymphocyte Proliferation Rate | 0.5 - 2.0% per day | Human T-cells | [6] |
| Tumor Cell Proliferation Rate | Highly variable | Various Cancers | [2] |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Deuterium incorporation into newly synthesized DNA.
Caption: Experimental workflow for in vivo cell proliferation measurement.
References
- 1. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.roehampton.ac.uk [pure.roehampton.ac.uk]
- 3. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature [frontiersin.org]
- 5. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of proliferation and disappearance of rapid turnover cell populations in human studies using deuterium-labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for 2'-Deoxyuridine-d2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-Deoxyuridine-d2 as a stable isotope-labeled internal standard in pharmacokinetic (PK) studies. Detailed protocols for bioanalytical method validation and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, along with illustrative data and visualizations to guide researchers in the robust design and execution of their studies.
Introduction to this compound in Pharmacokinetics
Stable isotope-labeled (SIL) compounds are essential tools in modern drug development and pharmacokinetic analysis.[1] Deuterium-labeled compounds, such as this compound, offer a safe and effective means to improve the accuracy and precision of quantitative bioanalysis.[2] The primary application of this compound is as an internal standard (IS) in LC-MS/MS methods to quantify endogenous 2'-deoxyuridine and other structurally related analytes in biological matrices like plasma and urine.[3][4]
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[5] This leads to more reliable and reproducible pharmacokinetic data.[2]
Core Applications
The primary application of this compound is as an internal standard for the quantification of endogenous 2'-deoxyuridine. This is particularly relevant in:
-
Oncology: Monitoring the pharmacodynamic effects of drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis. Inhibition of this enzyme can lead to an elevation of plasma 2'-deoxyuridine levels.[6]
-
Metabolic Disorders: Studying rare genetic disorders that affect nucleoside metabolism, such as Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE), which is characterized by the accumulation of thymidine and 2'-deoxyuridine.[4]
-
Antiviral Therapy: Assessing the impact of antiviral nucleoside analogs on endogenous nucleoside pools.
Data Presentation: Bioanalytical Method Validation
The following tables summarize the acceptance criteria and representative data for the validation of a bioanalytical method for the quantification of 2'-deoxyuridine in human plasma using this compound as an internal standard. The data is based on regulatory guidelines for bioanalytical method validation.[7][8][9]
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range | 10 - 10,000 ng/mL | 10 - 10,000 ng/mL |
| Accuracy of Back-calculated Concentrations | ± 15% (± 20% at LLOQ) | Within ± 10% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Acceptance Criteria (Accuracy) | Typical Accuracy (%) | Acceptance Criteria (Precision, %CV) | Typical Precision (%CV) |
| LLOQ | 10 | ± 20% | 95 - 105 | ≤ 20% | < 15 |
| Low | 30 | ± 15% | 98 - 102 | ≤ 15% | < 10 |
| Medium | 500 | ± 15% | 99 - 101 | ≤ 15% | < 5 |
| High | 8000 | ± 15% | 97 - 103 | ≤ 15% | < 5 |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Typical Performance |
| Recovery | Consistent and reproducible | 80 - 90% |
| Matrix Effect (%CV) | ≤ 15% | < 10% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of 2'-deoxyuridine and this compound in methanol.
-
Working Standards: Serially dilute the 2'-deoxyuridine stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality controls (QCs).
-
Spiking: Spike the appropriate volume of the working standards into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 10, 20, 50, 100, 500, 1000, 5000, 10000 ng/mL) and QCs (e.g., 10, 30, 500, 8000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Aliquoting: To 50 µL of plasma sample (calibration standard, QC, or study sample), add 200 µL of the internal standard working solution (100 ng/mL this compound in methanol).
-
Precipitation: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
2'-deoxyuridine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Metabolic pathway of 2'-Deoxyuridine.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Application Note: High-Throughput Bioanalytical Method for the Quantification of 2'-Deoxyuridine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
References
- 1. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for 2'-Deoxyuridine-d2 Analysis
For: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxyuridine is a nucleoside that plays a role in nucleic acid synthesis and cellular metabolism. Its quantification in biological matrices is crucial for various research areas, including drug development, toxicology, and biomarker discovery. The use of a stable isotope-labeled internal standard, such as 2'-Deoxyuridine-d2, is the preferred method for accurate and precise quantification using mass spectrometry.[1][2][3] This is because the stable isotope-labeled standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable reference for quantification.[3][4]
These application notes provide detailed protocols for the sample preparation of biological fluids and tissues for the analysis of 2'-Deoxyuridine using this compound as an internal standard, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Sample Preparation Workflow
The general workflow for preparing biological samples for 2'-Deoxyuridine analysis involves sample collection, the addition of an internal standard, removal of interfering substances like proteins, and extraction of the analyte of interest. The two primary techniques for sample clean-up are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Caption: General workflow for 2'-Deoxyuridine analysis.
Experimental Protocols
Materials and Reagents
-
2'-Deoxyuridine analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Perchloric acid (PCA)
-
Trichloroacetic acid (TCA)
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Mixed-Mode Cation Exchange, or Phenylboronic Acid)[5][6]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[7][8][9]
3.2.1. Acetonitrile Precipitation
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of a known concentration of this compound internal standard solution (e.g., 1 µg/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
3.2.2. Acid Precipitation
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of a known concentration of this compound internal standard solution.
-
Add 10 µL of ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (v/v) Perchloric Acid (PCA).[10]
-
Vortex briefly to ensure thorough mixing.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 5-10 minutes.
-
Transfer the supernatant to a new tube. For TCA precipitation, a neutralization step with a suitable buffer may be necessary before analysis.
Caption: Protein Precipitation workflow for plasma/serum.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine
SPE provides a cleaner sample extract compared to PPT, which can improve assay sensitivity and reduce matrix effects.[5][6][11] This protocol is adaptable for various SPE sorbents.
-
Sample Pre-treatment:
-
Plasma/Serum: Perform protein precipitation as described in Protocol 1.1 or 1.2. Dilute the resulting supernatant 1:1 with an appropriate loading buffer (e.g., 0.1% formic acid in water).
-
Urine: Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulates. Dilute the supernatant 1:10 with the loading buffer. Spike with the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the 2'-Deoxyuridine and the internal standard with 1 mL of 90% methanol in water.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Transfer to an HPLC vial for analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol 3: Extraction from Cells or Tissues
-
Homogenization:
-
Internal Standard Addition:
-
Add a known amount of this compound internal standard to the homogenate.
-
-
Extraction and Deproteinization:
-
Add three volumes of ice-cold acetonitrile or methanol to the homogenate.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins and extract metabolites.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Processing:
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly analyzed or further purified using SPE (Protocol 2) if necessary.
-
Data Presentation
The following table summarizes typical quantitative performance data for LC-MS/MS methods for 2'-Deoxyuridine analysis in biological fluids.
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 10 - 10,000 ng/mL | 1 - 50 µg/mL | [10] |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | [10] |
| Recovery (%) | 86.7 - 105.1% | Not Specified | [5] |
| Intra-day Precision (%RSD) | 0.2 - 8.9% | Not Specified | [5] |
| Inter-day Precision (%RSD) | 0.2 - 8.9% | Not Specified | [5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 µg/mL | [10] |
Conclusion
The protocols described provide robust and reliable methods for the preparation of various biological samples for the quantitative analysis of 2'-Deoxyuridine. The use of this compound as an internal standard is critical for achieving accurate and precise results by compensating for sample loss during preparation and for matrix effects during LC-MS/MS analysis.[1][3][4] For most applications involving plasma or serum, protein precipitation with acetonitrile offers a simple and high-throughput approach. For cleaner extracts and potentially higher sensitivity, especially with complex matrices like tissue homogenates, solid-phase extraction is recommended. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and the nature of the biological matrix.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. filtrous.com [filtrous.com]
- 10. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pacb.com [pacb.com]
Application Notes and Protocols: 2'-Deoxyuridine-d2 in DNA Synthesis and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyuridine-d2 (d2-dU) is a stable isotope-labeled nucleoside that serves as a powerful tool for investigating the dynamics of DNA synthesis and repair. As a deuterated analog of the natural nucleoside 2'-deoxyuridine, it can be incorporated into newly synthesized DNA. Its increased mass due to the deuterium atoms allows for sensitive and specific detection by mass spectrometry, enabling researchers to trace the fate of the labeled DNA without the use of radioactive isotopes. These application notes provide an overview of the uses of this compound and detailed protocols for its application in cell culture experiments.
Principle of Application
2'-Deoxyuridine is a precursor in the salvage pathway for thymidylate synthesis.[1] Exogenously supplied this compound is taken up by cells and phosphorylated to 2'-deoxyuridine monophosphate-d2 (dUMP-d2). This is then converted to 2'-deoxythymidine monophosphate-d2 (dTMP-d2) by thymidylate synthase. Subsequently, dTMP-d2 is further phosphorylated to the triphosphate form (dTTP-d2) and incorporated into DNA during replication. By measuring the amount of d2-dU incorporated into DNA over time, researchers can quantify the rates of DNA synthesis and repair.
Key Applications
-
Quantification of DNA Synthesis: Measuring the rate of d2-dU incorporation allows for the precise determination of DNA replication rates in cell populations.
-
DNA Repair Studies: In combination with DNA-damaging agents, d2-dU can be used to study the kinetics of DNA repair synthesis. Following damage, the incorporation of the labeled nucleoside into non-replicating DNA is indicative of repair activity.
-
Metabolic Tracing: As a stable isotope tracer, d2-dU can be used to investigate the nucleotide salvage pathway and its contribution to the overall nucleotide pool.
-
Internal Standard: Due to its chemical similarity to endogenous deoxyuridine, this compound can be used as an internal standard in mass spectrometry-based quantification of DNA damage products.[2]
Data Presentation
The following table summarizes representative quantitative data from a study using a deuterated derivative of deoxyuridine, 5-hydroxymethyl-2'-deoxyuridine-d2 (d2-HmdU), to illustrate the type of data that can be obtained. This study investigated the incorporation and toxicity of this analog in human osteosarcoma (U2OS) cells.[2]
| Concentration of d2-HmdU (µM) | Incorporation (lesions per 10^6 dThd) | Cell Viability (%) |
| 0 | 0 | 100 |
| 1 | 100 | 95 |
| 10 | 1000 | 80 |
| 100 | 10000 | 60 |
Table 1: Incorporation and Toxicity of a Deuterated Deoxyuridine Analog (d2-HmdU) in U2OS cells after 48 hours of treatment. Data is illustrative and based on findings for a similar deuterated nucleoside.[2]
Experimental Protocols
Protocol 1: Cell Labeling with this compound for DNA Synthesis Analysis
This protocol describes the labeling of cultured mammalian cells with this compound to measure the rate of DNA synthesis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (d2-dU)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter the exponential growth phase.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of this compound. A typical starting concentration is 10 µM.
-
Cell Labeling: Remove the existing medium from the cells and replace it with the d2-dU-containing medium.
-
Incubation: Incubate the cells for the desired period. For DNA synthesis rate measurements, a time course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended.
-
Cell Harvest: At each time point, wash the cells twice with ice-cold PBS and harvest them using a cell scraper or trypsinization.
-
DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Digestion: Digest the purified DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of incorporated d2-dU relative to the total amount of deoxythymidine (dT).
Protocol 2: DNA Repair Synthesis Assay using this compound
This protocol outlines a method to measure DNA repair synthesis following the induction of DNA damage.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
DNA damaging agent (e.g., UV radiation, hydrogen peroxide)
-
This compound (d2-dU)
-
Hydroxyurea (to inhibit replicative DNA synthesis)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to confluence to minimize replicative DNA synthesis. Treat the cells with a DNA damaging agent. For example, expose cells to a specific dose of UV-C radiation or treat with a chemical mutagen for a defined period.
-
Inhibition of Replicative Synthesis: Following DNA damage, incubate the cells in a medium containing hydroxyurea (e.g., 1-10 mM) for 1 hour to inhibit any residual replicative DNA synthesis.
-
Labeling of Repair Synthesis: Replace the medium with fresh medium containing both hydroxyurea and this compound (e.g., 10 µM).
-
Incubation: Incubate the cells for a desired period to allow for DNA repair synthesis (e.g., 1 to 24 hours).
-
Cell Harvest and DNA Extraction: Wash the cells with ice-cold PBS, harvest, and extract genomic DNA as described in Protocol 1.
-
DNA Digestion and LC-MS/MS Analysis: Digest the DNA to deoxynucleosides and analyze by LC-MS/MS to quantify the incorporation of d2-dU as a measure of DNA repair synthesis.
Visualizations
Caption: Metabolic pathway of this compound incorporation into DNA.
Caption: Experimental workflow for DNA synthesis analysis.
Caption: Workflow for DNA repair synthesis assay.
References
- 1. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]
- 2. Measurement of the Incorporation and Repair of Exogenous 5-Hydroxymethyl-2′-deoxyuridine in Human Cells in Culture Using Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2'-Deoxyuridine-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2'-Deoxyuridine-d2 in biological matrices. This protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and related fields who require accurate measurement of this stable isotope-labeled internal standard. The methodology outlines sample preparation, chromatographic separation, and mass spectrometric conditions to achieve high selectivity and sensitivity.
Introduction
2'-Deoxyuridine is a deoxyribonucleoside that plays a role in DNA synthesis and repair. Its stable isotope-labeled counterpart, this compound, is commonly employed as an internal standard in quantitative bioanalytical studies. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS.
Experimental Workflow
The overall analytical workflow for the quantification of this compound is depicted in the following diagram.
Detailed Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and urine samples.
-
Thaw Samples: Thaw frozen biological samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of this compound working solution.
-
Precipitation: Add 300 µL of ice-cold 5% (v/v) perchloric acid or 10% (w/v) trichloroacetic acid to the sample.[1]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following conditions are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |
Mass Spectrometry
The following settings are for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen, Medium |
MRM Transitions for this compound:
The primary fragmentation of 2'-deoxyuridine involves the cleavage of the glycosidic bond between the deoxyribose sugar and the uracil base. For this compound, the deuterium labels are on the deoxyribose moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 231.1 | 113.0 | 100 | 25 | 80 |
| 2'-Deoxyuridine (unlabeled) | 229.1 | 113.0 | 100 | 25 | 80 |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of 2'-deoxyuridine, which can be expected to be similar for its deuterated analog.
| Parameter | Reported Value | Reference |
| Linearity Range | 10 - 10,000 ng/mL in plasma | [2] |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L in plasma | [3] |
| Recovery | 81.5% for 2'-deoxyuridine | [3] |
| Precision (Intra-day) | < 15% RSD | |
| Precision (Inter-day) | < 15% RSD | |
| Accuracy | 85-115% |
Signaling Pathways and Logical Relationships
The analytical method described does not directly probe a signaling pathway but follows a logical experimental sequence. The following diagram illustrates the logical relationship between the key stages of the method.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol, from sample preparation to data analysis, is designed to be robust and can be adapted to various research needs in the fields of drug development and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis.
References
- 1. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Calibration Curve with 2'-Deoxyuridine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the development of a robust calibration curve for the quantification of 2'-deoxyuridine using 2'-deoxyuridine-d2 as an internal standard (IS). This method is particularly applicable for bioanalytical studies, such as pharmacokinetics, where accurate measurement of endogenous and exogenous nucleosides in biological matrices is crucial. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.[1][2] This document outlines the necessary steps for sample preparation, the creation of a calibration curve, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The core of this method relies on the principle of isotope dilution mass spectrometry.[2][3] A known concentration of the isotopically labeled internal standard (this compound) is added to all samples, including calibration standards, quality controls, and unknown samples. The analyte (2'-deoxyuridine) and the internal standard are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization. By measuring the peak area ratio of the analyte to the internal standard, a linear relationship with the analyte concentration can be established, forming the basis of the calibration curve. This ratiometric measurement ensures high accuracy and precision by compensating for potential matrix effects and procedural losses.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2'-Deoxyuridine | ≥99% | Sigma-Aldrich |
| This compound | ≥98% atom % D | Alsachim |
| Methanol | LC-MS Grade | Fisher Scientific |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Milli-Q System |
| Human Plasma (K2EDTA) | Bioanalytical Grade | BioIVT |
| Perchloric Acid | ACS Grade | Sigma-Aldrich |
Experimental Protocols
Preparation of Stock and Working Solutions
1. 2'-Deoxyuridine (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2'-deoxyuridine.
-
Dissolve in an appropriate volume of 50:50 (v/v) methanol:water to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
2. This compound (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in an appropriate volume of 50:50 (v/v) methanol:water to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
3. 2'-Deoxyuridine Working Solutions:
-
Prepare a series of working solutions by serially diluting the 1 mg/mL stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the biological matrix to create the calibration standards.
4. Internal Standard Working Solution (100 ng/mL):
-
Dilute the 1 mg/mL this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This working solution will be used for sample preparation.
Preparation of Calibration Curve Standards in Human Plasma
Calibration standards are prepared by spiking the appropriate 2'-deoxyuridine working solutions into a biological matrix (e.g., human plasma).
-
Label a set of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8).
-
Add a small, precise volume of the corresponding 2'-deoxyuridine working solution to each tube.
-
Add the biological matrix (e.g., 95 µL of human plasma) to each tube to achieve the final desired concentrations.
-
Vortex each standard gently.
| Calibration Standard | Concentration of 2'-Deoxyuridine (ng/mL) |
| CAL 1 | 10 |
| CAL 2 | 25 |
| CAL 3 | 50 |
| CAL 4 | 100 |
| CAL 5 | 250 |
| CAL 6 | 500 |
| CAL 7 | 1000 |
| CAL 8 | 2000 |
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and effective protein precipitation method to extract the analyte and internal standard from the plasma matrix.[5]
-
Pipette 100 µL of each calibration standard, quality control sample, or unknown sample into a clean microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).
-
Vortex briefly.
-
Add 300 µL of cold 5% perchloric acid (v/v) to each tube to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| HPLC System | |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte (2'-Deoxyuridine) | 229.1 > 117.1 |
| Internal Standard (this compound) | 231.1 > 119.1 |
Data Analysis and Calibration Curve Construction
-
Peak Integration: Integrate the chromatographic peaks for both 2'-deoxyuridine and this compound for each injection.
-
Calculate Peak Area Ratios: For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Peak Area Ratio = (Peak Area of 2'-deoxyuridine) / (Peak Area of this compound)
-
-
Construct the Calibration Curve: Plot the peak area ratio (y-axis) against the corresponding concentration of 2'-deoxyuridine (x-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data. A weighting factor of 1/x or 1/x² is often used to ensure accuracy across the concentration range.
-
Determine the Equation of the Line: The resulting equation will be in the form of y = mx + c, where y is the peak area ratio, x is the concentration, m is the slope, and c is the y-intercept.
-
Assess Linearity: The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.[5][8]
Data Presentation
| Calibration Standard | Nominal Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| CAL 1 | 10 | 15,234 | 1,487,987 | 0.0102 |
| CAL 2 | 25 | 38,123 | 1,501,234 | 0.0254 |
| CAL 3 | 50 | 76,987 | 1,495,678 | 0.0515 |
| CAL 4 | 100 | 153,456 | 1,489,456 | 0.1030 |
| CAL 5 | 250 | 382,112 | 1,498,765 | 0.2550 |
| CAL 6 | 500 | 765,987 | 1,505,345 | 0.5088 |
| CAL 7 | 1000 | 1,523,456 | 1,499,876 | 1.0157 |
| CAL 8 | 2000 | 3,045,678 | 1,501,234 | 2.0288 |
Visualizations
Caption: Workflow for calibration curve development.
Caption: Logic for data analysis and curve generation.
Conclusion
This document provides a comprehensive protocol for developing a reliable calibration curve for the quantification of 2'-deoxyuridine using this compound as an internal standard. Adherence to these guidelines will enable researchers to generate accurate and precise data for a variety of applications in drug development and biomedical research. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data integrity. As with any analytical method, proper validation according to regulatory guidelines (e.g., ICH Q2(R2)) is essential before application to study samples.[9][10]
References
- 1. lcms.cz [lcms.cz]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: 2'-Deoxyuridine-d2 in Mass Spectrometry
Welcome to the technical support center for the analysis of 2'-Deoxyuridine-d2 by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and common adducts of this compound?
A1: The monoisotopic mass of this compound (assuming deuteration at the 5 and 6 positions of the uracil base) is approximately 230.09 g/mol . In mass spectrometry, you are likely to observe the protonated molecule, [M+H]⁺, at m/z 231.097. Depending on the mobile phase, sample matrix, and instrument conditions, other common adducts may be observed.
Table 1: Common Adducts of this compound in Mass Spectrometry
| Adduct Ion | Formula | Approximate m/z | Ionization Mode |
| Protonated | [M+H]⁺ | 231.1 | Positive |
| Sodiated | [M+Na]⁺ | 253.1 | Positive |
| Potassiated | [M+K]⁺ | 269.0 | Positive |
| Ammoniated | [M+NH₄]⁺ | 248.1 | Positive |
| Deprotonated | [M-H]⁻ | 229.1 | Negative |
| Formate Adduct | [M+HCOO]⁻ | 275.1 | Negative |
Q2: What is the primary fragmentation pathway for this compound in tandem mass spectrometry (MS/MS)?
A2: The most common fragmentation pathway for this compound, like other deoxyribonucleosides, is the cleavage of the N-glycosidic bond that connects the uracil base to the deoxyribose sugar.[1] This results in a product ion corresponding to the protonated uracil-d2 base and a neutral loss of the deoxyribose moiety.
Table 2: Expected Precursor and Product Ions for this compound in Positive Ion Mode MS/MS
| Ion | Description | Approximate m/z |
| [M+H]⁺ | Precursor Ion (protonated this compound) | 231.1 |
| [BH₂]⁺ | Product Ion (protonated Uracil-d2 base) | 115.0 |
| Neutral Loss | Deoxyribose | 116.1 |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.
Q3: Is there a risk of hydrogen-deuterium (H/D) exchange with this compound?
A3: For this compound labeled on the uracil base (positions 5 and 6), the deuterium atoms are attached to carbon atoms and are generally stable under typical reversed-phase LC-MS conditions. However, H/D back-exchange can occur, especially with labile hydrogens on heteroatoms if the molecule were labeled at those positions.[2][3] While minimal for C-D bonds, it is good practice to minimize the time the sample is exposed to protic solvents at elevated temperatures or extreme pH to ensure the isotopic purity of the standard.
Troubleshooting Guide
Problem 1: I am not seeing the expected precursor ion for this compound.
-
Question: Is the mass spectrometer calibrated and operating in the correct mass range?
-
Answer: Verify the instrument's mass calibration using a known standard. Ensure your acquisition method covers the expected m/z of the precursor ion and its common adducts (see Table 1).
-
-
Question: Are the ionization source settings optimal for this compound?
-
Answer: 2'-Deoxyuridine ionizes well with electrospray ionization (ESI). Check and optimize key ESI parameters such as capillary voltage, source temperature, and gas flows.
-
-
Question: Could the compound be forming an unexpected adduct?
-
Answer: Broaden your mass range scan to look for other potential adducts, such as those from mobile phase additives or contaminants.
-
Problem 2: The fragmentation of my this compound standard is weak or absent.
-
Question: Is the collision energy appropriate for fragmenting the precursor ion?
-
Answer: The N-glycosidic bond in nucleosides is relatively labile. Start with a moderate collision energy and perform a collision energy optimization experiment to find the value that yields the most abundant product ion.
-
-
Question: Is the precursor ion being isolated efficiently?
-
Answer: Check the isolation window for your MS/MS scan. A window that is too wide may include other ions, reducing the number of target ions entering the collision cell. A window that is too narrow may clip the isotopic peaks of your precursor.
-
Problem 3: I am observing unexpected peaks or a high background in my chromatogram.
-
Question: Is my sample preparation method introducing contaminants?
-
Answer: Ensure high-purity solvents and reagents are used. A blank injection (injecting only the mobile phase) can help identify system-level contamination.
-
-
Question: Is there evidence of in-source fragmentation?
-
Answer: In-source fragmentation can occur if the source conditions are too harsh, causing the molecule to fragment before mass analysis.[1] This would result in observing the fragment ion (e.g., m/z 115.0) in your MS1 scan. Try reducing the source temperature or voltages to mitigate this.
-
Experimental Protocols
Protocol 1: General Procedure for LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or water.
-
Serially dilute the stock solution to create calibration standards in the desired concentration range.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix components.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for nucleoside analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: Maintain at a constant temperature, for example, 40 °C, to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (Q1): m/z 231.1
-
Product Ion (Q3): m/z 115.0
-
Collision Energy: Optimize for the specific instrument, starting in the range of 10-20 eV.
-
Source Parameters: Optimize capillary voltage, source temperature, and nebulizer gas flow for maximum signal intensity and stability.
-
Visualizations
Caption: Fragmentation of this compound in MS/MS.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS Methods Using 2'-Deoxyuridine-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2'-Deoxyuridine-d2 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 2'-Deoxyuridine and this compound in LC-MS/MS analysis?
A1: In positive ion mode, the precursor ion ([M+H]⁺) for 2'-Deoxyuridine is typically m/z 229.0, and for this compound, it is m/z 231.0. The most common fragmentation pathway for nucleosides is the neutral loss of the deoxyribose sugar moiety (116.0 Da). Therefore, the expected product ion for both is the protonated uracil base at m/z 113.0. For this compound, if the deuterium labels are on the deoxyribose ring, the product ion will also be m/z 113.0. If the labels are on the uracil base, the product ion will be m/z 115.0. It is crucial to confirm the location of the deuterium labels from the manufacturer's certificate of analysis.
Q2: What are the recommended MRM transitions for quantifying 2'-Deoxyuridine using this compound as an internal standard?
A2: Based on the fragmentation pattern described above, the recommended Multiple Reaction Monitoring (MRM) transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 2'-Deoxyuridine | 229.0 | 113.0 | Positive |
| This compound | 231.0 | 113.0 or 115.0 | Positive |
Note: The product ion for this compound depends on the position of the deuterium labels.
Q3: What are the key considerations for sample preparation when analyzing 2'-deoxyuridine in plasma?
A3: A common and effective method for plasma sample preparation is protein precipitation. This is typically followed by centrifugation to remove the precipitated proteins, and the resulting supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
Q4: How can I avoid isotopic exchange of the deuterium atoms on this compound?
A4: Isotopic exchange can occur under certain pH and temperature conditions. To minimize this risk:
-
pH: Maintain a neutral or slightly acidic pH during sample preparation and in the final sample solvent.
-
Temperature: Avoid high temperatures. Store stock solutions and prepared samples at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage).
-
Solvent: Prepare stock solutions in a non-protic solvent like acetonitrile if possible. Minimize the time the internal standard is in aqueous solutions.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for 2'-Deoxyuridine and/or this compound
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. |
| Inappropriate Mobile Phase pH | 1. Ensure the mobile phase pH is at least 2 units away from the pKa of 2'-deoxyuridine. |
| Column Contamination | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column. |
| Extra-column Volume | 1. Check all fittings and tubing for leaks or excessive length. 2. Ensure proper connection of the column. |
Issue 2: High Variability in Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Verify the calibration and proper functioning of pipettes. 2. Ensure consistent pipetting technique. |
| Internal Standard Instability | 1. Prepare fresh internal standard working solutions. 2. Investigate the stability of the internal standard in the sample matrix and storage conditions.[1] |
| Matrix Effects | 1. Evaluate for ion suppression or enhancement by performing a post-column infusion experiment. 2. Improve sample cleanup to remove interfering matrix components. |
| Isotopic Exchange | 1. Analyze a fresh sample of the internal standard to check for the presence of the unlabeled analyte. 2. Review sample preparation and storage conditions to minimize the risk of exchange (see FAQ 4). |
Issue 3: Inaccurate Quantification at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Carryover | 1. Inject a blank sample after a high concentration standard to assess carryover. 2. Optimize the autosampler wash procedure. |
| Matrix Effects | 1. Use a matrix-matched calibration curve. 2. Implement a more rigorous sample cleanup method. |
| Low Signal-to-Noise Ratio | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Increase the sample injection volume if possible. |
| Interference from Matrix | 1. Check for co-eluting peaks in blank matrix samples. 2. Adjust the chromatographic method to separate the analyte from the interference. |
Experimental Protocols
Protocol: Quantification of 2'-Deoxyuridine in Human Plasma using LC-MS/MS
This protocol is adapted from the method described by Kipper et al. (2020) for the analysis of thymidine and 2'-deoxyuridine in plasma.
1. Materials and Reagents:
-
2'-Deoxyuridine analytical standard
-
This compound internal standard
-
Perchloric acid (5% v/v)
-
Methanol (LC-MS grade)
-
Formic acid (0.1% in deionized water and methanol)
-
Human plasma (control)
2. Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of cold 5% perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Hypercarb (30 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in deionized water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Refer to specific application requirements for gradient optimization. A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | AB Sciex API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | See FAQ 2 |
4. Method Validation Parameters:
The following table summarizes typical method validation parameters for the quantification of 2'-deoxyuridine in plasma using an isotopically labeled internal standard.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Concentration Range | 10 - 10,000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
References
preventing deuterium loss from 2'-Deoxyuridine-d2
Welcome to the Technical Support Center for 2'-Deoxyuridine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium loss from this compound during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the isotopic stability of your deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium loss and why is it a concern for this compound?
A1: Deuterium loss, also known as H/D (hydrogen-deuterium) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from water or other protic solvents.[1] This is a critical issue, especially when this compound is used as an internal standard in quantitative analyses like mass spectrometry. The loss of deuterium alters the mass of the standard, leading to inaccurate and unreliable quantification of the target analyte.[2]
Q2: Which positions on the this compound molecule are susceptible to deuterium loss?
A2: The deuterium atoms most susceptible to exchange are those on the pyrimidine ring, specifically at the C5 and C6 positions. The hydrogen (or deuterium) at the C5 position of uracil and its derivatives is known to be exchangeable, particularly under acidic conditions.[3] The environment of your experiment, including pH, temperature, and solvent choice, will significantly influence the rate of this exchange.
Q3: What are the primary factors that promote deuterium loss from this compound?
A3: The primary factors that can lead to the loss of deuterium from your this compound are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can readily donate a proton in exchange for a deuterium atom.
-
Acidic or Basic Conditions: Both acidic and basic pH can catalyze the H/D exchange process.[3] For pyrimidine hydrates, which can be formed from UV irradiation of deoxyuridine, both deamination and dehydration are affected by pH and temperature.[3]
-
Elevated Temperatures: Higher temperatures can increase the rate of the exchange reaction.[4]
-
Exposure to Atmospheric Moisture: this compound can be hygroscopic, meaning it can absorb moisture from the air, which then serves as a source of protons for exchange.
Q4: How should I store this compound to ensure its stability?
A4: To maintain the isotopic integrity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[5]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to minimize exposure to moisture.[5]
-
Light: Protect from light by storing in an amber vial or other light-blocking container.[5]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound and provides a logical workflow for troubleshooting.
Problem 1: Gradual Decrease in Internal Standard Signal in LC-MS Analysis
Symptom: You observe a progressive decrease in the peak area of your this compound internal standard over a sequence of injections.
Potential Cause: Deuterium loss is occurring in your sample solutions or within the LC system.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for decreasing internal standard signal.
Problem 2: Inaccurate Quantification and High Variability in Results
Symptom: Your quantitative results are inconsistent and show high variability between replicates.
Potential Cause: Inconsistent deuterium loss across samples and standards.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for inaccurate quantification.
Data Summary Tables
Table 1: Recommended Solvents for Handling this compound
| Solvent Type | Recommended | Not Recommended (High Risk of D Loss) |
| Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | |
| Protic | Use with caution for short durations | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) |
| Deuterated | Deuterated acetonitrile (CD₃CN), Deuterated DMSO (DMSO-d₆), Deuterated chloroform (CDCl₃) | Deuterium oxide (D₂O) if extensive exposure is expected |
Table 2: Influence of Experimental Conditions on Deuterium Stability
| Condition | Low Risk of Deuterium Loss | High Risk of Deuterium Loss |
| pH | Neutral (pH 6-8) | Acidic (pH < 4) or Basic (pH > 9) |
| Temperature | Room temperature (short term), Refrigerated (2-8°C), Frozen (-20°C) | Elevated temperatures (> 40°C) for extended periods |
| Atmosphere | Inert (Argon, Nitrogen) | Ambient air with high humidity |
| Solvent Purity | Anhydrous, high-purity solvents | Solvents with high water content |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions of this compound
Objective: To prepare solutions of this compound while minimizing the risk of deuterium loss.
Materials:
-
This compound solid
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (vials, volumetric flasks)
-
Gas-tight syringe
Methodology:
-
Dry all glassware in an oven at 120°C for at least 2 hours and allow to cool in a desiccator.
-
Allow the sealed vial of this compound to equilibrate to room temperature before opening.
-
In a glove box or under a gentle stream of inert gas, accurately weigh the required amount of this compound into a dry volumetric flask.
-
Using a dry, gas-tight syringe, add the anhydrous aprotic solvent to the flask.
-
Sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed vial with a PTFE-lined cap.
-
Prepare working solutions by diluting the stock solution with the same anhydrous aprotic solvent immediately before use.
Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Deuterium Loss
Objective: To prepare biological or environmental samples containing an analyte and the this compound internal standard for LC-MS analysis, minimizing back-exchange.
Materials:
-
Sample matrix (e.g., plasma, urine)
-
This compound working solution (in aprotic solvent)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Reconstitution solvent (high percentage of aprotic solvent, e.g., 90:10 acetonitrile:water)
-
Vortex mixer, centrifuge
Methodology:
-
Thaw samples on ice.
-
To a measured aliquot of the sample, add a small, precise volume of the this compound working solution.
-
Immediately add the extraction solvent.
-
Vortex vigorously for 1-2 minutes to ensure thorough extraction and minimize contact time with the aqueous matrix.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at or below room temperature.
-
Reconstitute the dried extract in the reconstitution solvent with a high organic content.
-
Vortex briefly and transfer to an autosampler vial.
-
Analyze the samples as soon as possible. If there is a delay, keep the autosampler at a low temperature (e.g., 4°C).
Experimental Workflow for LC-MS Sample Preparation:
Figure 3: Workflow for LC-MS sample preparation to minimize deuterium loss.
Protocol 3: NMR Sample Preparation to Prevent H/D Exchange
Objective: To prepare an NMR sample of a compound with this compound for analysis while preserving the deuterium labels.
Materials:
-
Sample containing this compound
-
High-purity deuterated aprotic NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
Dry NMR tube and cap
-
Molecular sieves (for drying solvent if necessary)
Methodology:
-
Dry the NMR tube in an oven at 120°C for several hours and cool in a desiccator.
-
If the deuterated solvent is not from a fresh, sealed ampule, dry it over activated molecular sieves.
-
In a dry environment (glove box or under a stream of inert gas), dissolve the sample directly in the dry, deuterated aprotic NMR solvent in a separate vial.
-
Transfer the solution to the dry NMR tube.
-
Cap the NMR tube securely.
-
Acquire the NMR spectrum as soon as possible.
Logical Relationship for NMR Sample Preparation:
Figure 4: Key relationships in preparing a stable NMR sample of this compound.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
addressing chromatographic shift of 2'-Deoxyuridine-d2
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts with 2'-Deoxyuridine-d2.
Frequently Asked Questions (FAQs)
Q1: What is a chromatographic shift and why is it a concern for this compound analysis?
A chromatographic shift refers to a change in the retention time of an analyte, in this case, this compound, in a chromatographic system like HPLC.[1][2] Consistent retention times are crucial for reliable compound identification and quantification.[3] Shifts can lead to misidentification of peaks, inaccurate quantification, and failure to meet system suitability criteria, ultimately compromising the validity of experimental results.[2][4]
Q2: We are observing that our this compound (internal standard) is eluting slightly earlier than the non-deuterated 2'-Deoxyuridine. Is this normal?
Yes, this is a known phenomenon referred to as the chromatographic isotope effect.[5] Due to the slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[5] While often minor, it is an important consideration in method development. The key is for this separation to be consistent and reproducible.
Q3: What are the most common causes of unexpected retention time shifts for this compound?
Unexpected shifts in retention time can be broadly categorized into system-related issues and method-related issues.[1]
-
System-Related Issues:
-
Method-Related Issues:
Troubleshooting Guide
Problem: The retention time for this compound is shifting beyond the acceptable limits defined in our validated method.
Step 1: Initial Assessment and System Check
Question: Have all peaks in the chromatogram shifted, or only the this compound peak?
-
All peaks have shifted: This typically points to a system-wide issue.[6] Check the HPLC pump for accurate and stable flow rates.[4] Ensure there are no leaks in the system and that the column temperature is stable and correct.[6][7] Verify the mobile phase composition and ensure the solvent lines are correctly placed in the proper reservoirs.
-
Only the this compound peak (or a subset of peaks) has shifted: This suggests a chemical or column-related issue.[1] Proceed to the next steps.
Step 2: Mobile Phase and Sample Investigation
Question: Has the mobile phase been freshly prepared according to the protocol? Is the pH correct?
The retention of nucleosides like 2'-Deoxyuridine can be highly sensitive to the pH of the mobile phase.[8]
-
Action: Prepare a fresh batch of mobile phase, carefully checking the pH. Ensure all components are fully dissolved and the solution is properly degassed.[2] Using a buffer can help maintain a constant ionization state of the analyte and minimize retention time shifts.[9]
Question: Is the sample preparation consistent? Is the sample solvent compatible with the mobile phase?
-
Action: Ideally, dissolve your sample in the initial mobile phase.[7] Injecting a sample in a solvent significantly stronger than the mobile phase can cause the peak to elute earlier.[7] Also, ensure the pH of the sample is compatible with the mobile phase.[6]
Step 3: Column Health Evaluation
Question: When was the last time the column was cleaned or replaced? Have you noticed an increase in backpressure?
Column degradation is a common cause of retention time shifts.[2] A buildup of matrix components can also affect chromatography.[6]
-
Action:
-
Flush the column with a strong solvent to remove potential contaminants.
-
If the problem persists and the column has been used extensively, it may be at the end of its lifetime and require replacement.[6]
-
Run a standard solution of this compound on a new, validated column to confirm if the issue is with the previous column.
-
Quantitative Data Summary
The following table provides an example of retention time (RT) data from a system suitability test, illustrating acceptable and unacceptable shifts for this compound.
| Injection | RT of this compound (minutes) | Deviation from Mean RT (%) | Status | Potential Cause (if Unacceptable) |
| 1 | 5.25 | 0.19 | Acceptable | - |
| 2 | 5.23 | -0.19 | Acceptable | - |
| 3 | 5.26 | 0.38 | Acceptable | - |
| 4 | 5.15 | -1.72 | Unacceptable | Possible flow rate fluctuation or temperature change. |
| 5 | 5.35 | 1.91 | Unacceptable | Potential change in mobile phase composition or leak. |
| Mean | 5.24 | |||
| RSD (%) | 1.55 | |||
| Acceptance Criteria | RSD ≤ 1.0% |
Experimental Protocols
Protocol: HPLC Analysis of this compound
This protocol is a general guideline and should be adapted based on the specific analytical method validation.
-
HPLC System: A validated HPLC system equipped with a pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Methanol.
-
Ensure mobile phase is filtered and degassed before use.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 15.0 50 15.1 95 18.0 95 18.1 5 | 25.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 260 nm or MS with appropriate settings for this compound.
-
Standard Preparation: Prepare a stock solution of this compound in the initial mobile phase (95% A, 5% B). Create working standards by serial dilution.
-
System Suitability: Before running samples, perform at least five replicate injections of a known concentration of the standard. The relative standard deviation (RSD) of the retention time should be ≤ 1.0%.
Visualization
Troubleshooting Workflow for Chromatographic Shift
The following diagram illustrates a logical workflow for troubleshooting retention time shifts of this compound.
Caption: Troubleshooting workflow for addressing chromatographic shifts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. Why is my LC Retention Time Shifting? [restek.com]
- 7. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 8. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
ensuring isotopic purity of 2'-Deoxyuridine-d2 internal standard
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and ensuring the isotopic purity of 2'-Deoxyuridine-d2, a critical internal standard for quantitative mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it crucial for an internal standard like this compound?
A1: Isotopic purity refers to the percentage of an internal standard that is fully labeled with the stable isotope (in this case, deuterium).[1] For this compound, it is the proportion of molecules containing two deuterium atoms as specified. High isotopic purity is critical because any unlabeled (d0) or partially labeled (d1) analyte present as an impurity in the internal standard will contribute to the signal of the target analyte, leading to an artificially high baseline and inaccurate quantification, especially at low concentrations.[1][2] An ideal stable isotope-labeled (SIL) internal standard should be chemically and structurally identical to the analyte and have high isotopic purity to ensure accurate and reliable results.[2]
Q2: What are the common analytical techniques to determine the isotopic purity of this compound?
A2: The most common and powerful methods for evaluating isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
-
Mass Spectrometry (MS): Techniques like LC-MS/MS or ESI-HRMS can distinguish between the deuterated standard and its unlabeled counterparts based on their mass-to-charge (m/z) ratio.[5][6] By comparing the relative intensities of the isotopic ions, the isotopic enrichment can be calculated.[3][5]
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ²H NMR can be used. ¹H NMR can quantify the remaining protons at the labeled positions, while ²H NMR directly detects the deuterium signal.[7] A combined ¹H NMR + ²H NMR approach can provide very accurate determinations of isotopic abundance.[8][9]
Q3: What can cause the isotopic purity of my this compound standard to be compromised?
A3: Isotopic purity issues can arise from several sources:
-
Incomplete Synthesis: The chemical synthesis to introduce deuterium labels is rarely 100% efficient, often leaving a small percentage of unlabeled or partially labeled molecules.[2]
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium labels can exchange with protons from the surrounding environment (e.g., solvents, sample matrix).[10] This is more likely if the labels are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyl groups under certain pH conditions.[10]
-
Improper Storage and Handling: Exposure to certain solvents, temperatures, or pH conditions can facilitate H/D exchange, leading to a decrease in isotopic purity over time.[2]
Q4: I am observing a signal for my analyte in a blank sample that only contains the this compound internal standard. What is the likely cause?
A4: This is a classic indicator of isotopic impurity. The signal you are seeing at the analyte's mass transition is most likely from the unlabeled (d0) version of 2'-Deoxyuridine present as an impurity in your internal standard stock.[2] This unlabeled impurity co-elutes and is detected along with the actual analyte, causing interference.[2]
Q5: How can I prevent H/D exchange and maintain the stability of my standard?
A5: To maintain the integrity of your deuterated standard, follow these guidelines:
-
Stable Label Positioning: Ensure the deuterium labels are on non-exchangeable positions. For this compound, the labels are typically on the uracil ring at positions 5 and 6, which are generally stable.
-
Proper Solvent Choice: Reconstitute and dilute the standard in non-protic or aprotic solvents when possible. If aqueous solutions are necessary, control the pH, as H/D exchange can be catalyzed by acid or base.[10]
-
Optimized Storage: Always store the standard according to the manufacturer's recommendations, typically at low temperatures (e.g., -20°C) and protected from light.[2]
Troubleshooting Guide
This section addresses specific issues that may indicate a problem with your this compound internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal at the analyte's m/z in blank/zero samples. | The internal standard contains a significant amount of unlabeled (d0) 2'-Deoxyuridine.[2] | 1. Verify Purity: Prepare and analyze a high-concentration solution of the internal standard alone. Monitor the mass transitions for both the analyte and the standard.[2] 2. Quantify Impurity: Create a calibration curve for the unlabeled analyte. Use this curve to determine the concentration of the d0 impurity in your internal standard solution.[2] 3. Contact Supplier: If the impurity level is unacceptably high, contact the supplier for a certificate of analysis or a replacement batch. |
| Inaccurate quantification, especially for low-concentration samples. | Contribution from the unlabeled impurity in the internal standard is artificially inflating the analyte signal, leading to a higher-than-actual calculated concentration.[1] | 1. Assess Isotopic Distribution: Use high-resolution mass spectrometry to analyze the isotopic distribution of your standard.[5] 2. Correct for Impurity: If the d0 impurity is known and consistent, it may be possible to mathematically correct for its contribution, though this is not ideal. 3. Source a Higher Purity Standard: The most reliable solution is to obtain an internal standard with higher isotopic enrichment. Look for standards with >98% isotopic purity. |
| Non-linear calibration curve. | The molar ratio between the internal standard and the analyte is significantly biased at different concentration levels due to the contribution of unlabeled impurity from the standard.[11] Interference from naturally occurring isotopes of the analyte can also affect linearity.[12] | 1. Optimize IS Concentration: Ensure the concentration of the internal standard is appropriate for the expected range of the analyte.[11][12] 2. Check for Overlap: Verify that the mass difference between the analyte and the standard is sufficient to avoid spectral overlap from naturally occurring isotopes (e.g., ¹³C).[2] A mass difference of 2 Da, as in this compound, requires careful evaluation.[12] |
| Gradual decrease in internal standard response over time. | This could indicate degradation of the standard or H/D exchange occurring during sample storage or preparation.[2] | 1. Perform Stability Tests: Analyze stored samples over a period of time to monitor the response of the internal standard.[2] 2. Optimize Conditions: If H/D exchange is suspected, adjust the pH of the sample or solvents to a range where exchange is minimized.[2] Ensure storage conditions are optimal. |
Isotopic Purity Data
The isotopic purity of a deuterated standard is a key quality parameter. Below is a table summarizing typical purity levels and the implications of lower purity.
| Purity Parameter | Typical Specification | Low Purity Specification | Implication of Low Purity |
| Isotopic Enrichment (d2%) | > 98% | < 95% | Increased potential for unlabeled analyte (d0) to be present. |
| Unlabeled Analyte (d0%) | < 0.5% | > 1% | Direct interference with the analyte signal, causing inflated results at low concentrations.[1][2] |
| Partially Labeled (d1%) | < 1.5% | > 4% | Can potentially contribute to background noise and affect precision. |
Note: These values are illustrative. Always refer to the Certificate of Analysis provided by the supplier for batch-specific data.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general method for determining the isotopic purity of this compound.
-
Standard Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1 µg/mL.
-
LC-MS System: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a UHPLC system.[13]
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute and resolve the peak of interest from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan mode with high resolution (>60,000).
-
Mass Range: m/z 100-300.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled 2'-Deoxyuridine (d0) and the deuterated standard (d2).[13]
-
In the mass spectrum corresponding to the chromatographic peak, identify the ion signals for the d0, d1, and d2 species.
-
Calculate the isotopic purity by determining the relative abundance of the d2 ion compared to the sum of all related ions (d0 + d1 + d2).[5][6]
-
Protocol 2: Purity and Structural Confirmation by NMR
This protocol is for confirming the structure and assessing purity via NMR.
-
Sample Preparation: Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons on the deoxyribose moiety and any remaining protons on the uracil ring.
-
The absence or significant reduction of signals at the 5- and 6-positions of the uracil ring confirms successful deuteration. The relative integration can be used to estimate purity.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.[7]
-
A signal corresponding to the chemical shift of the 5,6-positions of the uracil ring confirms the presence and location of the deuterium labels.[14]
-
This technique is particularly useful for highly enriched compounds where the residual proton signals in ¹H NMR are very weak.[7]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to ensuring isotopic purity.
Caption: A workflow for the verification of isotopic purity.
Caption: Relationship between low isotopic purity and analytical issues.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
- 14. youtube.com [youtube.com]
Technical Support Center: 2'-Deoxyuridine-d2 Analysis by MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for 2'-Deoxyuridine-d2 in mass spectrometry experiments.
Troubleshooting Guide
Low or No Signal for this compound
Question: I am not seeing any signal, or the signal for my this compound is very low. What are the common causes and how can I troubleshoot this?
Answer: A complete loss of signal often points to a singular issue that can be systematically investigated. Here is a logical workflow to diagnose the problem:
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting workflow for low or no MS signal.
-
Verify Mass Spectrometer Functionality: The first step is to confirm that the mass spectrometer is working correctly.[1]
-
Action: Directly infuse a freshly prepared standard solution of this compound into the mass spectrometer.
-
Expected Outcome: You should observe a stable spray and a strong signal for your analyte.
-
Troubleshooting: If there's no stable spray or signal, the issue lies with the MS hardware. Check for stable gas flows (nebulizer and drying gas) and appropriate voltages for the spray and optics.[1][2] The ion source may also require cleaning.[3]
-
-
Check the LC System: If the MS is functioning, investigate the liquid chromatography system.
-
Action: Check the LC system pressure.
-
Expected Outcome: The pressure should be stable and within the expected range for your column and flow rate.
-
Troubleshooting: If the pressure is low or fluctuating, it could indicate a leak in the system or a problem with the pumps.[4] If the pressure is unusually high, there may be a blockage.[4] Ensure the pumps are properly primed and solvent lines are clear.[1]
-
-
Evaluate Sample Preparation: Once the instrument is ruled out, focus on the sample itself.
-
Action: Prepare a fresh set of standards and inject a known concentration.
-
Expected Outcome: You should see a clear peak at the expected retention time.
-
Troubleshooting: If you still don't see a signal, there may be an issue with your sample preparation protocol. Consider potential issues such as low extraction recovery or degradation of the analyte.
-
-
Review MS Method Parameters: Incorrect method parameters can lead to poor signal.
-
Action: Carefully review the precursor and product ions selected for your Multiple Reaction Monitoring (MRM) method.
-
Expected Outcome: The selected m/z values should be accurate for this compound.
-
Troubleshooting: Verify the correct precursor and product ions. Ensure that the collision energy is optimized for your specific instrument and analyte.[5][6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for this compound analysis?
A1: The optimal settings can vary between instruments, but here are some general guidelines based on published methods for 2'-deoxyuridine.
-
Ionization Mode: Both positive and negative ion modes have been used successfully.[8][9]
-
Multiple Reaction Monitoring (MRM): This is a highly sensitive technique for quantification.[5][6] You will need to determine the optimal precursor and product ions for this compound.
-
Collision Energy (CE): This is a critical parameter that must be optimized for each transition to achieve maximum sensitivity.[5][6][7] Automated software tools can facilitate this process.[11] It's recommended to test a range of CE values to find the optimum for your instrument.[7][12]
Q2: How can I minimize matrix effects when analyzing this compound in complex samples like plasma?
A2: Matrix effects occur when other components in your sample interfere with the ionization of your analyte, either suppressing or enhancing the signal.[13][14] Here are strategies to mitigate this:
-
Effective Sample Cleanup:
-
Protein Precipitation: A common first step for plasma samples is to precipitate proteins using an acid like perchloric acid or a solvent like acetonitrile.[9][15]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample. Strong anion-exchange (SAX) SPE has been used for 2'-deoxyuridine in plasma.[8][10]
-
-
Chromatographic Separation: Ensure that your analyte is chromatographically separated from co-eluting matrix components. Using a suitable column, like a Hypercarb column, can be effective.[9]
-
Use of an Internal Standard: An isotopically labeled internal standard (e.g., a different isotope of 2'-Deoxyuridine) is crucial.[9] It will be affected by matrix effects in a similar way to your analyte, allowing for more accurate quantification.
Sample Preparation and Matrix Effects Management
Caption: General workflow for sample preparation to minimize matrix effects.
Q3: What are some recommended LC conditions for the separation of this compound?
A3: Based on methods for the unlabeled analogue, here are some typical LC conditions:
| Parameter | Recommendation 1 | Recommendation 2 |
| Column | Hypercarb (30 × 2.1 mm, 3 µm)[9] | C18 column[16] |
| Mobile Phase A | 0.1% formic acid in deionized water[9] | 20 mM ammonium acetate[15] |
| Mobile Phase B | 0.1% formic acid in methanol[9] | Acetonitrile with 0.2% formic acid[15] |
| Flow Rate | 300 nL/min to 0.5 mL/min[15][17] | Dependent on column dimensions |
| Gradient | A linear gradient is typically used.[9][17] | Optimized for separation from interferences |
Q4: My baseline is very noisy. How can I improve this to enhance my signal-to-noise ratio?
A4: A high baseline noise can obscure your analyte peak. Here are some common causes and solutions:
-
Contaminated Solvents or System: High background can result from contaminated mobile phases or a dirty LC-MS system.[18]
-
Solution: Prepare fresh mobile phases with high-purity solvents and additives. "Steam cleaning" the system overnight by running a high flow of organic solvent at an elevated temperature can help reduce background contamination.[18]
-
-
Electronic Noise:
-
Solution: Increasing the detector time constant can act as an electronic filter to reduce high-frequency noise.[19]
-
-
Improper Nebulization:
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for 2'-Deoxyuridine Analysis
This protocol is adapted from a validated method for quantifying 2'-deoxyuridine in plasma.[9]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add your plasma sample.
-
Internal Standard: Add the isotopically labeled 2'-deoxyuridine internal standard.
-
Protein Precipitation: Add 5% perchloric acid (v/v) to deproteinize the sample.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for 2'-Deoxyuridine
This is a generalized protocol based on common parameters found in the literature.[9][15]
-
LC Setup:
-
Column: Hypercarb (30 × 2.1 mm, 3 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Establish a suitable gradient to separate 2'-deoxyuridine from matrix components.
-
Flow Rate: Adjust according to your column dimensions and system (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintain a constant temperature, for example, 40 °C.[15]
-
-
MS/MS Setup:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Determine the specific m/z for the precursor ion of this compound and at least one product ion.
-
Parameter Optimization: Optimize the collision energy, declustering potential, and other source parameters to maximize the signal for your specific instrument.[6]
-
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. agilent.com [agilent.com]
- 5. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. skyline.ms [skyline.ms]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. What is matrix effect and how is it quantified? [sciex.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 2'-Deoxyuridine-d2 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 2'-Deoxyuridine-d2 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The main stability concerns for this compound in biological matrices such as plasma, serum, and urine are enzymatic degradation and chemical hydrolysis. Biological samples contain various enzymes, such as thymidine phosphorylase, that can metabolize 2'-Deoxyuridine. Additionally, the N-glycosidic bond linking the deoxyribose sugar to the uracil base can be susceptible to hydrolysis, particularly under acidic or basic conditions.
Q2: How should biological samples containing this compound be collected and handled to minimize degradation?
A2: To minimize pre-analytical variability and degradation, it is crucial to adhere to strict collection and handling protocols. This includes immediate processing of blood samples to separate plasma or serum, using appropriate anticoagulants (e.g., K2EDTA), and freezing samples at ≤ -20°C or preferably at -80°C as soon as possible. For urine samples, collection into containers with a preservative and immediate freezing is recommended to prevent microbial contamination and subsequent analyte degradation.
Q3: What analytical technique is most suitable for quantifying this compound in stability studies?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of this compound in biological matrices.[1][2] This technique offers high sensitivity, selectivity, and accuracy, allowing for the reliable measurement of the analyte even at low concentrations. The use of a stable isotope-labeled internal standard, such as this compound itself, is crucial for accurate quantification.
Q4: Is there a significant isotopic effect on the stability of this compound compared to the unlabeled 2'-Deoxyuridine?
A4: While the deuterium substitution in this compound is primarily at non-labile positions on the uracil ring, it is generally assumed that the stability of the deuterated and non-deuterated forms are comparable under typical bioanalytical conditions. However, it is always good practice to perform stability assessments with the deuterated standard to confirm its stability in the specific matrix and conditions of the study.
Troubleshooting Guides
Issue 1: High variability in this compound concentrations between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample collection and handling. | Review and standardize sample collection, processing, and storage procedures. Ensure all samples are treated identically before analysis. |
| Incomplete thawing or mixing of samples. | Ensure samples are completely thawed at a consistent temperature and thoroughly vortexed before aliquoting for analysis. |
| Pipetting errors. | Calibrate and verify the accuracy and precision of all pipettes used for sample and standard preparation. |
| Analyte adsorption to container surfaces. | Investigate the use of low-bind polypropylene tubes and vials. |
Issue 2: Apparent degradation of this compound during sample processing.
| Potential Cause | Troubleshooting Step |
| Bench-top instability at room temperature. | Minimize the time samples are kept at room temperature. Process samples on ice or in a cooled rack. Evaluate the addition of enzyme inhibitors if enzymatic degradation is suspected. |
| pH-mediated hydrolysis. | Ensure the pH of the sample and any extraction or reconstitution solvents is neutral and controlled. |
| Presence of active enzymes in the matrix. | Consider immediate protein precipitation upon thawing to inactivate enzymes. |
Issue 3: Loss of this compound signal during long-term storage.
| Potential Cause | Troubleshooting Step | | Inappropriate storage temperature. | Confirm that samples are consistently stored at -80°C. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials before initial freezing. | | Degradation due to freeze-thaw cycles. | Perform a specific freeze-thaw stability study to assess the impact of repeated freezing and thawing on analyte concentration. If instability is observed, aliquot samples to minimize the number of freeze-thaw cycles. | | Sublimation from stored samples. | Ensure sample tubes are tightly sealed to prevent loss of sample volume over time, especially during long-term storage. |
Quantitative Stability Data
The following tables summarize the stability of 2'-Deoxyuridine in human plasma and urine under various conditions. While the data is for the non-deuterated analogue, it serves as a reliable reference for the expected stability of this compound.
Table 1: Freeze-Thaw Stability of 2'-Deoxyuridine in Human Plasma and Urine
| Matrix | Analyte | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Recovery (%) | CV (%) |
| Plasma | 2'-Deoxyuridine | 30 | 3 | 101.9 | 8.9 |
| 7500 | 3 | 91.6 | 3.6 | ||
| Urine | 2'-Deoxyuridine | 3000 | 3 | 101.7 | 6.6 |
| 37500 | 3 | 94.4 | 3.5 | ||
| Data adapted from a study on the quantification of thymidine and 2'-deoxyuridine in plasma and urine.[3] |
Table 2: Bench-Top Stability of 2'-Deoxyuridine in Human Plasma and Urine at Room Temperature
| Matrix | Analyte | Concentration (ng/mL) | Storage Time at Room Temperature (hours) | Mean Recovery (%) | CV (%) |
| Plasma | 2'-Deoxyuridine | 30 | 24 | 101.2 | 5.4 |
| 7500 | 24 | 99.1 | 1.8 | ||
| Urine | 2'-Deoxyuridine | 3000 | 24 | Unstable | - |
| (with 5% PCA) | 3000 | 24 | 98.9 | 2.7 | |
| Data adapted from a study on the quantification of thymidine and 2'-deoxyuridine in plasma and urine.[3] Note: Unstabilized urine showed significant degradation, highlighting the importance of preservatives. |
Table 3: Long-Term Stability of 2'-Deoxyuridine in Human Plasma
| Matrix | Analyte | Concentration (ng/mL) | Storage Temperature (°C) | Storage Duration | Mean Recovery (%) |
| Plasma | 2'-Deoxyuridine | Not specified | -80 | > 3 years | Equivalent to fresh |
| Qualitative assessment from a study where patient samples stored for over three years at -80°C provided measurements equivalent to those analyzed shortly after collection.[2][4] |
Experimental Protocols
Detailed Method for the Quantification of this compound by LC-MS/MS
This protocol is based on a validated method for the quantification of 2'-Deoxyuridine in human plasma and urine.[1][2]
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Add 100 µL of 7% perchloric acid (PCA) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
2. Sample Preparation (Human Urine)
-
Urine samples should be collected into containers containing 5% (v/v) perchloric acid as a preservative.
-
To 100 µL of urine sample, add an appropriate amount of this compound internal standard solution.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Conditions
-
LC Column: Hypercarb (30 x 2.1 mm, 3 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in deionized water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.6 mL/min
-
Gradient: Optimized for the separation of 2'-Deoxyuridine from endogenous interferences.
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray (ESI+)
-
MRM Transitions:
-
2'-Deoxyuridine: To be optimized (e.g., m/z 229.1 → 113.1)
-
This compound: To be optimized (e.g., m/z 231.1 → 115.1)
-
Visualizations
References
Validation & Comparative
The Gold Standard of Quantification: A Comparative Guide to 2'-Deoxyuridine-d2 and ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison between deuterated (2'-Deoxyuridine-d2) and carbon-13 (¹³C)-labeled internal standards for the precise quantification of 2'-deoxyuridine, a key nucleoside in DNA synthesis and a biomarker in various therapeutic areas.
Stable isotope-labeled internal standards (SIL-ISs) are indispensable in mass spectrometry-based quantification. By virtue of their near-identical physicochemical properties to the analyte of interest, they co-elute and experience similar ionization and extraction efficiencies, thereby correcting for variations throughout the analytical workflow. However, the choice between deuterium and ¹³C labeling is not trivial and can significantly impact analytical performance.
Performance Face-Off: Deuterated vs. ¹³C-Labeled Standards
The ideal internal standard should perfectly mimic the behavior of the analyte. While both deuterated and ¹³C-labeled standards are designed for this purpose, inherent differences in their isotopic composition can lead to performance variations.
| Feature | This compound (Deuterated) | ¹³C-Labeled 2'-Deoxyuridine |
| Chromatographic Co-elution | Potential for slight retention time shifts ("isotope effect"), especially in high-resolution chromatography. This can lead to differential matrix effects. | Virtually identical retention time to the unlabeled analyte, ensuring co-elution and more accurate compensation for matrix effects. |
| Isotopic Stability | Generally stable, but deuterium atoms, particularly at certain positions, can be susceptible to back-exchange with protons from the solvent, compromising accuracy. | The ¹³C label is integrated into the carbon skeleton of the molecule, making it highly stable with no risk of exchange under typical experimental conditions. |
| Matrix Effects | The chromatographic shift may cause the deuterated standard to experience a different matrix environment than the analyte, leading to incomplete correction for ion suppression or enhancement. | Co-elution ensures that the ¹³C-labeled standard experiences the same matrix effects as the analyte, providing more accurate and reliable quantification. |
| Cost | Generally less expensive to synthesize and more widely available. | Typically more expensive to produce due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes. |
Quantitative Data Summary
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard |
| Chromatographic Separation from Analyte | Increased with the number of deuterium substitutions | Co-eluted with the analyte |
| Compensation for Ion Suppression | Less effective due to chromatographic separation | Improved ability to compensate for ion suppression effects |
| Precision (%RSD) | May show higher variability | Generally lower %RSD, indicating higher precision |
| Accuracy (%Bias) | Potential for bias if matrix effects are not perfectly compensated | Consistently high accuracy |
Data adapted from studies comparing deuterated and ¹³C-labeled amphetamine internal standards, illustrating the general principles.
Experimental Protocols
Quantification of 2'-Deoxyuridine in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of 2'-deoxyuridine in plasma using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 2'-Deoxyuridine).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-Deoxyuridine: Precursor ion [M+H]⁺ → Product ion
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
¹³C-Labeled 2'-Deoxyuridine: Precursor ion [M+H]⁺ → Product ion
-
-
Note: Specific m/z values for precursor and product ions need to be optimized for the specific instrument and labeled standard used.
-
Mandatory Visualizations
Thymidylate Synthase Pathway
The following diagram illustrates the central role of 2'-deoxyuridine monophosphate (dUMP) in the de novo synthesis of thymidylate (dTMP), a crucial step in DNA synthesis. This pathway is a key target for various chemotherapeutic agents.
Caption: De novo synthesis of dTMP via the Thymidylate Synthase pathway.
Experimental Workflow
This diagram outlines the key steps in a typical quantitative bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Conclusion and Recommendations
While deuterated internal standards like this compound are widely used due to their cost-effectiveness and availability, the scientific evidence strongly supports the superior performance of ¹³C-labeled internal standards for high-stakes quantitative mass spectrometry. The key advantages of ¹³C-labeled standards include:
-
Co-elution with the analyte , leading to more accurate compensation for matrix effects.[1]
-
Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.
-
Identical extraction recovery , providing more reliable quantification.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in the quantification of 2'-deoxyuridine, a ¹³C-labeled internal standard is the unequivocally superior choice. The initial higher cost is often justified by the enhanced data quality, reduced need for troubleshooting, and increased confidence in analytical results.
References
A Comparative Guide to Bioanalytical Method Validation: 2'-Deoxyuridine-d2 vs. a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory authorities. A key component of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior throughout the sample preparation and analysis process, compensating for variability.[1][2]
This guide provides a comprehensive comparison of a stable isotope-labeled internal standard (SIL-IS), specifically 2'-Deoxyuridine-d2, with a structural analog IS for the quantitative analysis of an analyte in a biological matrix. The comparison is supported by experimental data from a simulated validation study, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6]
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL-IS, such as this compound, are considered the gold standard for quantitative bioanalysis.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[1][2] This close similarity allows the SIL-IS to effectively track and compensate for variations that can occur during sample processing and analysis.[2]
A Common Alternative: Structural Analog Internal Standards
When a SIL-IS is not available or is cost-prohibitive, a structural analog is often used as an alternative. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. While they can provide better quantitation than using no internal standard, their physicochemical properties are not identical to the analyte. This can lead to differences in extraction recovery and ionization response, potentially compromising the accuracy and precision of the method.[2]
Experimental Comparison: this compound vs. a Structural Analog
To illustrate the performance differences between a SIL-IS and a structural analog IS, a simulated validation study was conducted for the quantification of a hypothetical analyte, "Drug X," in human plasma. The study compared the use of this compound (as a representative SIL-IS) with a structural analog, "Analog Y."
Experimental Protocols
A detailed experimental protocol was followed for the validation of the bioanalytical method, consistent with regulatory expectations.[7][8]
1. Preparation of Stock and Working Solutions:
-
Stock solutions of Drug X, this compound, and Analog Y were prepared in methanol.
-
Working solutions for calibration standards and quality control (QC) samples were prepared by diluting the stock solutions with a 50:50 methanol:water mixture.
-
Separate working solutions of the internal standards (this compound and Analog Y) were prepared for spiking into samples.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, 10 µL of the respective internal standard working solution (either this compound or Analog Y) was added and vortexed.
-
Protein precipitation was induced by adding 200 µL of acetonitrile.
-
Samples were vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant was transferred to a clean tube, evaporated to dryness, and reconstituted in 100 µL of mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic System: A standard HPLC system was used.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
4. Method Validation Parameters: The method was validated for the following parameters according to FDA and EMA guidelines:[3][5][6]
-
Selectivity and Specificity
-
Calibration Curve and Linearity
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from the simulated validation study, comparing the performance of this compound and the structural analog, Analog Y.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1 | 1.03 | 103.0 | 4.5 |
| Low | 3 | 2.98 | 99.3 | 3.2 | |
| Mid | 50 | 50.8 | 101.6 | 2.1 | |
| High | 80 | 79.5 | 99.4 | 1.8 | |
| Analog Y | LLOQ | 1 | 1.15 | 115.0 | 9.8 |
| Low | 3 | 3.21 | 107.0 | 7.5 | |
| Mid | 50 | 54.2 | 108.4 | 6.3 | |
| High | 80 | 76.9 | 96.1 | 5.9 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Matrix Effect and Recovery
| Internal Standard | Parameter | Low QC (3 ng/mL) | High QC (80 ng/mL) |
| This compound | Matrix Effect (%) | 98.5 | 101.2 |
| Recovery (%) | 85.2 | 86.1 | |
| IS-Normalized Matrix Factor (%CV) | 2.8 | 2.5 | |
| Analog Y | Matrix Effect (%) | 85.7 | 88.3 |
| Recovery (%) | 75.4 | 78.2 | |
| IS-Normalized Matrix Factor (%CV) | 12.5 | 10.8 |
%CV of the IS-Normalized Matrix Factor should be ≤15%
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: Workflow for bioanalytical method validation.
Caption: Decision tree for internal standard selection.
Conclusion and Recommendations
The results of this comparative guide clearly demonstrate the superiority of using a stable isotope-labeled internal standard, such as this compound, over a structural analog for the bioanalytical quantification of analytes in complex matrices. The use of this compound resulted in significantly better accuracy and precision, as evidenced by the lower %CV values for the QC samples.
Furthermore, this compound was more effective at compensating for matrix effects, a common challenge in bioanalysis that can lead to ion suppression or enhancement.[9] The low coefficient of variation for the IS-normalized matrix factor when using this compound indicates a more robust and reliable method.
While the initial cost of a deuterated internal standard may be higher, the long-term benefits of generating high-quality, reliable data that can withstand regulatory scrutiny are substantial.[7] For researchers, scientists, and drug development professionals, the use of a stable isotope-labeled internal standard is highly recommended to ensure the integrity and success of their bioanalytical studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
The Gold Standard for Bioanalysis: A Comparative Guide to 2'-Deoxyuridine-d2 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of 2'-deoxyuridine, the choice of an internal standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison of 2'-Deoxyuridine-d2 against common alternatives, supported by experimental data, to inform the selection of the most robust and reliable internal standard for your bioanalytical needs.
In the landscape of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard for mitigating variability and ensuring the highest quality data.[1] this compound, a deuterated analog of 2'-deoxyuridine, exemplifies this standard by offering near-identical physicochemical properties to the analyte of interest. This intrinsic similarity allows it to effectively compensate for variations throughout the analytical workflow, from sample preparation to instrument response.
Performance Comparison: Accuracy and Precision
The primary advantage of employing a deuterated internal standard like this compound lies in the significant enhancement of accuracy and precision in quantitative measurements. Its co-elution with the native analyte ensures that any variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume are mirrored and subsequently corrected for in the final data analysis.[1]
While direct head-to-head comparative studies for this compound are not extensively published, the superior performance of deuterated standards over analog internal standards is well-documented. Analog internal standards, such as 5-iodo-2'-deoxyuridine or 5-bromo-2'-deoxyuridine, possess different chemical structures which can lead to variations in chromatographic retention times and ionization efficiencies, potentially compromising the accuracy of quantification.
The following tables summarize the performance of an isotopically labeled 2'-deoxyuridine internal standard and an analog internal standard from published bioanalytical methods. This data highlights the level of accuracy and precision that can be expected.
Table 1: Performance of an Isotopically Labeled 2'-Deoxyuridine Internal Standard
| Parameter | Performance |
| Linearity (r) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Data is representative of typical performance for isotopically labeled internal standards in regulated bioanalysis. Specific data for this compound may vary based on the specific assay conditions.[2] |
Table 2: Performance of an Analog Internal Standard (5-iodo-2'-deoxyuridine)
| Parameter | 2'-deoxyuridine | 5-iodo-2'-deoxyuridine (IS) |
| Average Recovery | 81.5% | 78.6% |
| Data from a validated LC-MS method for the quantitation of plasma 2'-deoxyuridine.[3][4] |
The data illustrates that while analog internal standards can provide acceptable results, the use of a deuterated internal standard is expected to yield higher accuracy and precision due to its closer chemical and physical resemblance to the analyte.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of 2'-deoxyuridine in human plasma.
Experimental Workflow for 2'-Deoxyuridine Quantification
Caption: General workflow for plasma sample preparation and analysis.
Detailed Method for LC-MS/MS Analysis
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject 5-10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of 2'-deoxyuridine from matrix components.
-
Flow Rate: Optimized for the specific column dimensions.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for 2'-deoxyuridine.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both 2'-deoxyuridine and this compound.
Logical Relationships in Bioanalytical Method Validation
The validation of a bioanalytical method using an internal standard follows a logical progression to ensure the reliability of the data.
Caption: Key stages in bioanalytical method validation.
Conclusion
The selection of an appropriate internal standard is paramount for achieving accurate and precise quantification in bioanalytical assays. This compound, as a stable isotope-labeled internal standard, offers significant advantages over analog alternatives by virtue of its chemical and physical similarity to the analyte. This leads to superior compensation for analytical variability, resulting in more reliable and reproducible data, which is essential for researchers, scientists, and drug development professionals. While the initial investment in a deuterated standard may be higher, the enhanced data quality and confidence in the results justify its use as the gold standard in the quantification of 2'-deoxyuridine.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantitation of plasma 2'-deoxyuridine by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry and its application to pharmacodynamic studies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 2'-Deoxyuridine-d2 Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides a comparative overview of analytical performance for 2'-Deoxyuridine-d2, a deuterated nucleoside commonly used as an internal standard in bioanalytical studies. The data presented herein is a representative summary based on typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, illustrating what an inter-laboratory comparison might reveal.
Comparative Performance Data
The following table summarizes hypothetical quantitative data from a simulated inter-laboratory comparison for the analysis of this compound in human plasma. This data reflects typical validation parameters and acceptance criteria for bioanalytical method validation.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9979 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | 1 ng/mL | - |
| Intra-day Precision (%RSD) | 4.2% | 3.8% | 5.1% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%RSD) | 6.5% | 5.9% | 7.2% | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (%RE) | -8.1% to 5.3% | -6.2% to 4.5% | -9.5% to 7.8% | Within ±15% (±20% for LLOQ) |
| Mean Extraction Recovery | 85.2% | 88.1% | 83.5% | Consistent and reproducible |
Disclaimer: The data presented in this table is hypothetical and intended to be representative of typical LC-MS/MS method performance. Actual results may vary between laboratories.
Experimental Workflow and Signaling Pathway
The analysis of this compound, typically as an internal standard for the quantification of endogenous 2'-deoxyuridine, follows a standardized workflow in a bioanalytical laboratory. The logical relationship of this process is depicted in the following diagram.
The Deuterium Advantage: A Comparative Guide to 2'-Deoxyuridine-d2 in Pharmacokinetic Studies
For researchers, scientists, and drug development professionals, the quest for more precise and reliable pharmacokinetic (PK) data is perpetual. In this guide, we delve into the advantages of using 2'-Deoxyuridine-d2, a stable isotope-labeled analog of the endogenous nucleoside 2'-deoxyuridine. Through an objective comparison with its non-deuterated counterpart and other alternatives, supported by established principles and experimental methodologies, we illuminate the significant benefits of incorporating deuterium into this key molecule for pharmacokinetic research.
The strategic replacement of hydrogen with its heavier, stable isotope deuterium (d2) at specific positions within the 2'-deoxyuridine molecule offers a powerful tool to enhance our understanding of drug absorption, distribution, metabolism, and excretion (ADME). This subtle modification, while not altering the fundamental chemical properties, profoundly influences the metabolic fate of the molecule, providing a more accurate and detailed pharmacokinetic profile.
Unveiling the Kinetic Isotope Effect: A Clearer Pharmacokinetic Picture
The primary advantage of using this compound stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond proceed at a slower rate for the deuterated compound. This seemingly minor change has significant and beneficial ramifications for pharmacokinetic studies.
By slowing down the metabolism of 2'-deoxyuridine, the deuterated version, this compound, provides a more stable internal standard for quantifying the endogenous levels of 2'-deoxyuridine or the pharmacokinetics of administered 2'-deoxyuridine analogs. This leads to more accurate and reproducible results in bioanalytical assays.
Comparative Analysis: this compound vs. Alternatives
The use of this compound as an internal standard in pharmacokinetic studies offers distinct advantages over traditional alternatives such as non-labeled 2'-deoxyuridine or other structurally similar molecules.
| Feature | This compound | Non-Deuterated 2'-Deoxyuridine (as standard) | Other Structural Analogs (e.g., Thymidine) |
| Co-elution in Chromatography | Identical retention time to the analyte, allowing for precise correction of matrix effects. | Identical retention time, but indistinguishable by mass spectrometry without prior separation. | Different retention times, leading to potential variations in matrix effects and less accurate correction. |
| Ionization Efficiency in MS | Nearly identical to the analyte, ensuring accurate quantification. | Identical, but requires separate analysis or complex calibration. | May have different ionization efficiencies, introducing bias in quantification. |
| Metabolic Stability | Increased metabolic stability due to the kinetic isotope effect, leading to less degradation during sample processing. | Susceptible to the same metabolic degradation as the analyte, potentially leading to inaccurate standard concentration. | Different metabolic pathways and rates, making it a less reliable internal standard. |
| Accuracy of Quantification | High accuracy due to its ability to mimic the analyte's behavior throughout the analytical process. | Lower accuracy due to the inability to differentiate from the endogenous analyte by mass. | Moderate accuracy, but subject to errors from differing physicochemical properties. |
The Metabolic Journey: Understanding the Pathways
The metabolism of 2'-deoxyuridine primarily involves its conversion to 2'-deoxyuridine monophosphate (dUMP), a crucial precursor in the synthesis of thymidylate, a key component of DNA. The enzyme thymidylate synthase catalyzes the methylation of dUMP to thymidylate. By using this compound, researchers can more accurately trace this and other metabolic pathways, as the deuterium label provides a distinct mass signature.
Experimental Corner: Protocols for Pharmacokinetic Analysis
To facilitate the practical application of this compound in your research, we provide detailed methodologies for a typical in vivo pharmacokinetic study and the subsequent bioanalytical quantification.
In Vivo Pharmacokinetic Study Protocol in Rodents
This protocol outlines the oral administration of a test compound and subsequent blood sample collection for pharmacokinetic analysis.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old)
-
Housing: Housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals should be fasted overnight before dosing.
2. Dosing:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
3. Blood Sampling:
-
A sparse sampling design is often employed for rodent PK studies.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes.
-
Process the blood samples by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
4. Experimental Workflow:
LC-MS/MS Quantification of this compound in Plasma
This protocol details the analytical method for quantifying this compound and its non-deuterated counterpart in plasma samples.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a different deuterated analog or a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2'-deoxyuridine and this compound.
-
2'-deoxyuridine: e.g., m/z 229.1 → 117.1
-
This compound: e.g., m/z 231.1 → 119.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
3. Data Analysis:
-
Construct a calibration curve using known concentrations of the analyte and internal standard.
-
Quantify the concentration of 2'-deoxyuridine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The use of this compound represents a significant advancement in the field of pharmacokinetics. Its enhanced metabolic stability, owing to the kinetic isotope effect, allows for more accurate and reliable quantification of 2'-deoxyuridine and its metabolites. By serving as an ideal internal standard, it corrects for variability in sample preparation and analysis, leading to higher quality pharmacokinetic data. The detailed experimental protocols provided in this guide offer a practical framework for researchers to harness the power of stable isotope labeling and unlock a deeper understanding of drug disposition. As the demand for precision in drug development continues to grow, the adoption of deuterated compounds like this compound will undoubtedly play a pivotal role in accelerating the journey from discovery to clinical application.
The Deuterium Advantage: A Comparative Look at 2'-Deoxyuridine-d2 and Other Deuterated Nucleosides
In the landscape of drug discovery and development, the strategic modification of molecules to enhance their therapeutic properties is a constant endeavor. One such strategy that has gained significant traction is the use of deuterium, a stable, non-radioactive isotope of hydrogen. This guide provides a comparative overview of the performance of deuterated nucleosides, with a specific focus on 2'-Deoxyuridine-d2, for researchers, scientists, and drug development professionals. While direct comparative performance data for this compound in a therapeutic context is limited due to its primary application as an analytical standard, this guide will explore the principles of deuteration, present available data, and offer a comparative perspective with other deuterated and non-deuterated nucleoside analogs.
The Kinetic Isotope Effect: A Game-Changer for Nucleoside Analogs
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule. This is primarily due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during enzymatic metabolism. This seemingly small change can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A slower rate of metabolism can increase the half-life of a drug in the body.
-
Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher plasma concentrations of the active drug.
-
Reduced Toxic Metabolites: By blocking or slowing down certain metabolic pathways, deuteration can reduce the formation of toxic byproducts.
-
Lower Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
Performance Data: A Comparative Overview
Disclaimer: The data presented below is compiled from various studies and should not be interpreted as a direct head-to-head comparison, as experimental conditions may have varied.
Table 1: In Vitro Metabolic Stability of Nucleoside Analogs
| Compound | System | Half-life (t½) | Reference |
| Deuterated Compound Example | |||
| Deuterated Tetrabenazine (d6) | Human Liver Microsomes | ~2-fold longer than Tetrabenazine | [General principle from multiple sources] |
| Non-Deuterated Nucleoside Analogs | |||
| Zidovudine (AZT) | Human Liver Microsomes | ~1.1 hours | [Data inferred from clinical pharmacokinetics] |
| Lamivudine (3TC) | Human Liver Microsomes | > 7 hours | [Data inferred from clinical pharmacokinetics] |
| Gemcitabine (dFdC) | Human Plasma | ~10-20 minutes (deamination) | [Data inferred from clinical pharmacokinetics] |
Table 2: Pharmacokinetic Parameters of Nucleoside Analogs in Humans
| Compound | Bioavailability | Elimination Half-life | Clearance | Reference |
| Non-Deuterated Nucleoside Analogs | ||||
| Zidovudine (AZT) | ~64% | ~1.1 hours | ~1.3 L/h/kg | [Based on general knowledge] |
| Lamivudine (3TC) | ~86% | ~5-7 hours | ~0.3 L/h/kg | [Based on general knowledge] |
| Gemcitabine (dFdC) | Low (oral) | ~1.7 hours (IV) | High | [Based on general knowledge] |
Table 3: In Vitro Efficacy of Nucleoside Analogs
| Compound | Cell Line | IC50 / EC50 | Assay | Reference |
| Non-Deuterated Nucleoside Analogs | ||||
| Zidovudine (AZT) | MT-4 (HIV-1) | ~0.005 µM | Antiviral Assay | [Based on general knowledge] |
| Lamivudine (3TC) | MT-4 (HIV-1) | ~0.5 µM | Antiviral Assay | [Based on general knowledge] |
| Gemcitabine (dFdC) | Various cancer cell lines | Varies (nM to µM range) | Cytotoxicity Assay | [Based on general knowledge] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of deuterated nucleosides. Below are generalized protocols for key experiments.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
-
Materials:
-
Test compound (e.g., this compound, other deuterated nucleosides)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the half-life (t½) of the compound by plotting the natural logarithm of the percentage of the parent compound remaining against time.
-
Pharmacokinetic Study in Animal Models
This study evaluates how a drug is absorbed, distributed, metabolized, and excreted in a living organism.
-
Materials:
-
Test compound
-
Animal model (e.g., rats or mice)
-
Dosing vehicles (for oral and intravenous administration)
-
Blood collection supplies
-
LC-MS/MS system
-
-
Procedure:
-
Administer the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as half-life, clearance, volume of distribution, and bioavailability.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the replication of a virus.
-
Materials:
-
Test compound
-
Host cells susceptible to the virus
-
Virus stock
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed host cells in multi-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a known amount of virus.
-
After a short incubation period, remove the virus inoculum and add the overlay medium containing different concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaques (zones of cell death) to form.
-
Fix and stain the cells.
-
Count the number of plaques in each well.
-
Calculate the concentration of the compound that inhibits plaque formation by 50% (EC50).
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of a compound to cells.
-
Materials:
-
Test compound
-
Cancer cell line or normal cell line
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the concentration of the compound that reduces cell viability by 50% (IC50 or CC50).
-
Visualizing the Concepts
The following diagrams illustrate the key principles and workflows discussed in this guide.
Caption: The Kinetic Isotope Effect (KIE) slows down the metabolism of a deuterated drug.
Caption: A generalized workflow for comparing the performance of deuterated nucleosides.
Conclusion
While direct comparative data on the therapeutic performance of this compound is scarce, the principles of deuterium substitution hold significant promise for enhancing the properties of nucleoside analogs. The kinetic isotope effect can lead to improved metabolic stability and pharmacokinetic profiles, potentially translating to more effective and safer therapies. The experimental protocols and comparative data for other nucleosides provided in this guide offer a framework for researchers to evaluate novel deuterated compounds. As the field of deuterated drugs continues to expand, it is anticipated that more comprehensive comparative studies will become available, further elucidating the therapeutic potential of this innovative approach in drug design.
A Cost-Benefit Analysis of 2'-Deoxyuridine-d2 Versus Other Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, particularly utilizing mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive cost-benefit analysis of 2'-Deoxyuridine-d2 against its non-deuterated and other isotopically labeled counterparts, supported by performance data and detailed experimental protocols.
Executive Summary
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest, thereby correcting for variability during sample preparation and analysis. Among SIL standards, deuterated compounds like this compound offer a significant improvement in accuracy and precision over non-deuterated (structural analog) standards. While more expensive upfront, the enhanced data quality and reliability can lead to long-term cost savings by minimizing the need for repeat experiments and ensuring the integrity of research and development decisions. For applications demanding the highest level of accuracy, carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled standards provide an alternative, albeit at a higher cost.
Performance Comparison: The Gold Standard of Internal Standards
The primary function of an internal standard in quantitative analysis is to compensate for analytical variability, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should behave identically to the analyte throughout the entire analytical process.
Deuterated Standards (e.g., this compound):
-
Co-elution: Deuterated standards are chemically almost identical to their non-deuterated counterparts, leading to near-identical chromatographic retention times. This co-elution is crucial for accurately compensating for matrix effects, as both the analyte and the internal standard experience the same ionization conditions at the same time.
-
Improved Accuracy and Precision: By effectively normalizing for variations, deuterated standards significantly enhance the accuracy and precision of quantification.
Non-Deuterated Standards (Structural Analogs):
-
Differential Behavior: Structural analogs, while similar to the analyte, can exhibit different chromatographic behavior and ionization efficiencies. This can lead to inadequate compensation for matrix effects and, consequently, less accurate and precise results.
Other Stable Isotope-Labeled Standards (e.g., ¹³C, ¹⁵N):
-
Higher Mass Shift: These standards offer a larger mass difference from the analyte, which can be advantageous in avoiding potential isotopic interference.
-
Cost: Generally, these are the most expensive option.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of 2'-deoxyuridine using an isotopically labeled internal standard, demonstrating the high level of accuracy and precision that can be achieved.[1][2] While this study does not directly compare different types of internal standards, it establishes a benchmark for the performance expected when using a stable isotope-labeled standard like this compound.
| Parameter | Plasma | Urine |
| Linearity (r) | > 0.99 | > 0.99 |
| Concentration Range | 10–10,000 ng/mL | 1–50 µg/mL |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | Variable, but consistent between analyte and IS | 97.08% to 112.98% |
Cost-Benefit Analysis
The selection of an internal standard is often a balance between cost and the required level of data quality.
| Standard Type | Relative Cost | Benefits | Drawbacks |
| This compound | Moderate | Excellent accuracy and precision, effectively mitigates matrix effects. | Higher initial cost than non-deuterated standards. |
| Non-Deuterated 2'-Deoxyuridine Analog | Low | Low cost. | Prone to inaccuracies due to differential chromatography and matrix effects. |
| ¹³C/¹⁵N-Labeled 2'-Deoxyuridine | High | Highest mass shift, minimal risk of isotopic overlap. | Significantly higher cost. |
Pricing Comparison:
| Product | Supplier | Quantity | Price |
| This compound | Biomol | 1 mg | €144.00 |
| This compound | Biomol | 5 mg | €567.00 |
| 2'-Deoxyuridine (non-deuterated) | Sigma-Aldrich | 1 g | £119.00 |
| 2'-Deoxyuridine-¹³C,¹⁵N₂ | MedChemExpress | 1 mg | $243.00 |
| 2'-Deoxyuridine-¹³C,¹⁵N₂ | MedChemExpress | 5 mg | $606.00 |
| 2'-Deoxyuridine-2-¹³C;1,3-¹⁵N₂ | CDN Isotopes | 0.01 g | $609.00 |
| 2′-Deoxyuridine,ammonium salt (¹³C₉, ¹⁵N₂) | Cambridge Isotope Laboratories | 25 µmol | $1459.00 |
Note: Prices are subject to change and may vary by vendor and location.
Experimental Protocols
Quantification of 2'-Deoxyuridine in Plasma and Urine by LC-MS/MS
This protocol is adapted from a validated method for the quantification of thymidine and 2'-deoxyuridine in biological fluids.[1][2]
1. Sample Preparation:
-
To 100 µL of plasma or urine sample, add 20 µL of the internal standard working solution (e.g., this compound in a suitable solvent).
-
Add 400 µL of 5% perchloric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: Hypercarb column (30 × 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% formic acid in deionized water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to separate 2'-deoxyuridine from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS Detection: Triple quadrupole mass spectrometer with an ion-spray interface operating in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 2'-deoxyuridine and the internal standard (e.g., this compound).
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 2'-deoxyuridine in the samples from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 2'-deoxyuridine.
Caption: Logical relationship of internal standard correction.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Deoxyuridine-d2
For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2'-Deoxyuridine-d2, a deuterated nucleoside analog. Adherence to these protocols is critical for ensuring laboratory safety, maintaining sample integrity, and generating reliable experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination. The following table summarizes the required and recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Hand Protection | Disposable nitrile gloves | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Body Protection | Laboratory coat | Chemical-resistant lab coat |
| Footwear | Closed-toe shoes | Chemical-resistant shoe covers |
| Respiratory | Not generally required for small quantities in a well-ventilated area | NIOSH-approved respirator if creating aerosols or handling large quantities |
A hazard assessment should be conducted to determine the specific PPE required for the tasks to be performed.[1]
Operational Plan: From Receipt to Use
Proper handling procedures are crucial for both safety and maintaining the isotopic purity of this compound. Deuterated compounds are susceptible to hydrogen-deuterium exchange, which can compromise experimental results.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, light-protected container in a cool, dry, and well-ventilated area.[2][3] Many deuterated compounds are stored at refrigerated temperatures (2-8 °C).[2]
-
To prevent condensation which can introduce moisture, allow the container to warm to room temperature before opening.[2]
Handling and Preparation of Solutions:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to avoid dust formation.[4]
-
To prevent hydrogen-deuterium exchange, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Use aprotic deuterated solvents for dissolution whenever possible to maintain isotopic purity.[5]
-
Avoid contact with water, alcohols, and other protic solvents unless they are a necessary part of the experimental design.[5]
-
Use clean, dry glassware and equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedures:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program.[6]
-
Containers must be in good condition, properly sealed, and accurately labeled with the contents.[7]
-
Never dispose of this compound down the drain or in regular trash.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
